2,5-Dibromo-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLJUAHQHXDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370308 | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-26-0 | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-4-methylpyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details a robust two-step synthetic pathway, starting from the commercially available 2-Amino-4-methylpyridine. Furthermore, it compiles essential analytical data for the structural elucidation and quality control of the final compound. Detailed experimental protocols and workflow diagrams are included to facilitate practical application in a laboratory setting.
Introduction
This compound is a versatile synthetic intermediate widely employed in the development of novel pharmaceutical agents and functional materials. The strategic placement of two bromine atoms on the pyridine (B92270) ring offers multiple reaction sites for derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of biologically active compounds and ligands for catalysis. This guide serves as a practical resource for chemists engaged in the synthesis and utilization of this important scaffold.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the regioselective bromination of 2-Amino-4-methylpyridine to yield the intermediate, 2-Amino-5-bromo-4-methylpyridine. The subsequent step is a Sandmeyer-type reaction that converts the amino group to a second bromine atom, affording the desired product.
Synthetic Pathway Overview
The overall synthetic workflow is depicted below. This pathway is advantageous due to the use of readily available starting materials and reagents, and it provides good overall yields.
Caption: Two-step synthesis of this compound.
Characterization Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Citations |
| CAS Number | 3430-26-0 | [1],[2] |
| Molecular Formula | C₆H₅Br₂N | [3],[1] |
| Molecular Weight | 250.92 g/mol | [2],[4] |
| Appearance | White to light yellow or pale brown crystalline powder or solid. | [5],[4] |
| Melting Point | 37-42 °C | [2] |
Spectroscopic Data
| Technique | Data | Citations |
| ¹H NMR (CDCl₃) | Expected signals: Singlet for the methyl group (CH₃) around δ 2.4 ppm, and two singlets for the aromatic protons (CH) in the region of δ 7.5-8.5 ppm. | [6] |
| ¹³C NMR (CDCl₃) | Expected signals: A peak for the methyl carbon, and five distinct peaks for the pyridine ring carbons, with those bonded to bromine being significantly downfield. | |
| FTIR (KBr, cm⁻¹) | Characteristic peaks expected for C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). | [7],[4] |
| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z ≈ 251.9, showing a characteristic isotopic pattern for two bromine atoms. |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and characterization of this compound. Standard laboratory safety precautions should be followed at all times.
Synthesis Workflow
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for synthesis and purification.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure is adapted from established methods for the regioselective bromination of aminopyridines.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF, approximately 5 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into a large volume of cold deionized water, which will cause a solid to precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash it with water, and dry it to obtain crude 2-Amino-5-bromo-4-methylpyridine. Further purification can be achieved by washing with a minimal amount of cold acetonitrile.[8]
Step 2: Synthesis of this compound
This protocol is based on the Sandmeyer reaction conditions reported for similar substrates.[10][11]
-
Reaction Setup: To a flask containing 48% aqueous hydrobromic acid (HBr, ~11.5 eq), add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) and cool the mixture to below 2°C in a salt/ice bath.
-
Bromine Addition: Add bromine (Br₂, 3.0 eq) dropwise, keeping the internal temperature below 2°C.
-
Diazotization: Subsequently, add a solution of sodium nitrite (B80452) (NaNO₂, 5.0 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture between 0°C and 5°C for 1 hour.
-
Work-up: Carefully adjust the pH of the reaction mixture to approximately 13 by the slow addition of a 50% aqueous sodium hydroxide (B78521) (NaOH) solution, while cooling to manage the exothermic neutralization.
-
Extraction: After warming the mixture to room temperature, extract the product with diethyl ether.
-
Isolation and Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should be obtained using KBr pellets or as a thin film on a NaCl plate, scanning from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and isotopic distribution pattern.
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus.
Applications in Drug Development
This compound serves as a crucial building block in drug discovery. Its two bromine atoms can be sequentially or simultaneously functionalized, most commonly via Suzuki-Miyaura cross-coupling reactions, to introduce various aryl or heteroaryl moieties.[12] This allows for the rapid generation of libraries of complex molecules for screening against various biological targets. The pyridine nitrogen also provides a site for hydrogen bonding interactions, which can be critical for ligand-receptor binding.
Conclusion
This technical guide has outlined a reliable and scalable synthetic route for this compound and has compiled its essential characterization data. The provided protocols and workflows are intended to be a valuable resource for researchers in both academic and industrial settings, facilitating the synthesis and application of this versatile chemical intermediate in the advancement of chemical and pharmaceutical research.
References
- 1. This compound | CAS 3430-26-0 [matrix-fine-chemicals.com]
- 2. 2,5-二溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound 3430-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(3430-26-0) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 11. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,5-Dibromo-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromo-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Core Spectroscopic Data
The empirical formula for this compound is C₆H₅Br₂N, with a molecular weight of 250.92 g/mol . Spectroscopic analysis confirms this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely published in publicly accessible databases, typical chemical shifts for similar pyridine (B92270) derivatives suggest the following expected resonances.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.5 - 7.8 | Singlet |
| H-6 | ~8.3 - 8.6 | Singlet |
| -CH₃ | ~2.4 - 2.6 | Singlet |
¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display six unique signals corresponding to each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~20 - 25 |
| C-3 | ~125 - 130 |
| C-4 | ~145 - 150 |
| C-5 | ~120 - 125 |
| C-2 | ~150 - 155 |
| C-6 | ~140 - 145 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are summarized below.
| Wave Number (cm⁻¹) | Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~2950 - 2850 | Aliphatic C-H Stretch (-CH₃) |
| ~1600 - 1450 | C=C and C=N Ring Stretching |
| ~1450 - 1350 | C-H Bending (-CH₃) |
| ~1100 - 1000 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight. A reported synthesis of the compound showed a [M+H]⁺ peak at m/z 251.9, which is consistent with the molecular weight of 250.92 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.
| m/z | Assignment |
| ~251 | [M]⁺ (with ²⁷⁹Br) |
| ~253 | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |
| ~255 | [M+4]⁺ (with ²⁸¹Br) |
| 172 | [M - Br]⁺ |
| 91 | [M - 2Br]⁺ |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom. Chemical shifts are referenced to the solvent peak or TMS.
FTIR Spectroscopy
For solid samples like this compound, several methods can be employed:
-
Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound for analysis.
-
KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Mass Range: A suitable mass range is scanned to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 2,5-Dibromo-4-picoline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-picoline, a halogenated derivative of 4-picoline, is a versatile building block in organic synthesis with significant applications in the development of novel therapeutic agents. Its unique structural features, particularly the two bromine substituents on the pyridine (B92270) ring, provide reactive sites for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dibromo-4-picoline, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key intermediate in the synthesis of p38 MAP kinase inhibitors, a critical target in inflammatory disease research.
Physical and Chemical Properties
2,5-Dibromo-4-picoline is a solid at room temperature, appearing as a white to light yellow or orange crystalline powder or low melting solid[1][2][3][4]. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of 2,5-Dibromo-4-picoline
| Property | Value | Source(s) |
| Chemical Name | 2,5-Dibromo-4-methylpyridine | [1][2][5] |
| Synonyms | 2,5-Dibromo-4-picoline | [1][2][6] |
| CAS Number | 3430-26-0 | [1][2][5] |
| Molecular Formula | C₆H₅Br₂N | [1][2][5] |
| Molecular Weight | 250.92 g/mol | [1][2][7] |
| Appearance | White to light yellow/orange crystalline powder or low melting solid | [1][2][3][4] |
| Melting Point | 35-44 °C | [1][2] |
| Boiling Point | ~181.5 °C (rough estimate) | [8] |
| Density | ~1.93 g/cm³ (estimate) | [8] |
| Solubility | Soluble in methanol | [6][8] |
Table 2: Spectroscopic and Other Properties of 2,5-Dibromo-4-picoline
| Property | Value | Source(s) |
| Purity | ≥97% (GC) | [4][9] |
| Infrared Spectrum | Conforms to structure | [3][4] |
| InChI Key | WWJLJUAHQHXDGM-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC(Br)=NC=C1Br | [5] |
Chemical Reactivity and Applications
The chemical reactivity of 2,5-Dibromo-4-picoline is dominated by the two bromine atoms attached to the pyridine ring. These bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. Its applications are particularly notable in the pharmaceutical and agrochemical industries[2].
Cross-Coupling Reactions
2,5-Dibromo-4-picoline is an ideal substrate for Suzuki and Buchwald-Hartwig cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Suzuki Coupling: This reaction involves the coupling of the dibromopicoline with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2 and 5 positions of the pyridine ring.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 2,5-Dibromo-4-picoline with a wide range of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.
These reactions provide a modular approach to synthesize a diverse library of substituted 4-picoline derivatives for screening in drug discovery programs.
Caption: General reaction pathways for 2,5-Dibromo-4-picoline.
Experimental Protocols
Synthesis of 2,5-Dibromo-4-picoline
The following is a representative procedure for the synthesis of 2,5-Dibromo-4-picoline, adapted from a patented method for a similar compound[10]. This multi-step synthesis starts from 2-amino-4-picoline.
Step 1: Acetylation of 2-Amino-4-picoline
-
In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4-picoline and acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to room temperature.
Step 2: Bromination
-
To the cooled reaction mixture from Step 1, slowly add liquid bromine dropwise, maintaining the temperature between 20-25 °C.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.
-
Add water to dissolve all solid materials, followed by the dropwise addition of a sodium hydroxide (B78521) solution to precipitate the product.
-
Continue stirring for 30 minutes, then collect the solid by vacuum filtration, dry it, and recrystallize to obtain 2-amino-5-bromo-4-picoline.
Step 3: Sandmeyer Reaction
-
Add the 2-amino-5-bromo-4-picoline from Step 2 to a solution of hydrogen bromide.
-
Under the catalysis of cuprous bromide, add a saturated solution of sodium nitrite (B80452) dropwise while maintaining the temperature between -5 to 10 °C.
-
Stir the reaction for 2-4 hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution and purify the product, for example by distillation or chromatography, to yield 2,5-Dibromo-4-picoline.
Caption: Synthetic workflow for 2,5-Dibromo-4-picoline.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) A common method for the analysis of picoline derivatives is GC-MS. A representative protocol would involve:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at an elevated temperature.
-
Oven Program: A temperature gradient to ensure separation of the analyte from any impurities.
-
Mass Spectrometer: Electron ionization (EI) source with a quadrupole mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 2,5-Dibromo-4-picoline. The expected ¹H NMR spectrum would show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The integration and splitting patterns of these signals would be consistent with the proposed structure.
Application in Drug Discovery: p38 MAP Kinase Inhibitors
2,5-Dibromo-4-picoline and its derivatives are important precursors in the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase[11]. The p38 MAP kinase signaling pathway plays a central role in the cellular response to inflammatory cytokines and stress, and its dysregulation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease[1][12].
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade. It is activated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress. This activation leads to the phosphorylation and activation of downstream transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory mediators. Inhibiting p38 MAP kinase can therefore block the production of these inflammatory mediators, offering a therapeutic strategy for inflammatory diseases.
Caption: The p38 MAP kinase signaling pathway and the point of intervention for inhibitors.
The use of 2,5-Dibromo-4-picoline as a starting material allows for the synthesis of a variety of substituted pyridinyl compounds that can be optimized for potent and selective inhibition of p38 MAP kinase. The bromine atoms provide convenient handles for introducing different chemical moieties through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to identify lead compounds with desirable pharmacological properties.
Conclusion
2,5-Dibromo-4-picoline is a key chemical intermediate with significant value for researchers and scientists in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with its versatile reactivity in cross-coupling reactions, make it an essential building block for the synthesis of novel bioactive molecules. The ability to utilize this compound in the targeted synthesis of p38 MAP kinase inhibitors highlights its importance in the ongoing search for new treatments for inflammatory diseases. This technical guide provides a foundational understanding of 2,5-Dibromo-4-picoline, offering valuable insights for its application in the laboratory and in the broader context of pharmaceutical research.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. portlandpress.com [portlandpress.com]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 11. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 12. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0). This compound is a key heterocyclic building block, primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While direct biological activity data for this compound is scarce, its significance lies in its role as a precursor to potent biologically active agents, including p38 MAP kinase inhibitors. This guide consolidates available data on its properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic utility.
Chemical Identity and Structure
-
Chemical Name: this compound[3]
-
Synonyms: 2,5-Dibromo-4-picoline
-
Molecular Weight: 250.92 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Light yellow to orange low melting solid | [3] |
| Melting Point | 37-42 °C | |
| Boiling Point | 262.8 °C at 760 mmHg (estimated) | [3] |
| Density | 1.9 g/cm³ (estimated) | [3] |
| Solubility | Soluble in Methanol | [1] |
| pKa | -0.91 ± 0.18 (Predicted) | [1] |
| Refractive Index | 1.594 (estimated) | [3] |
| Flash Point | 112.7 °C (estimated) | [3] |
| InChI Key | WWJLJUAHQHXDGM-UHFFFAOYSA-N | |
| SMILES | Cc1cc(Br)ncc1Br |
Spectroscopic Data
-
Mass Spectrometry: A mass spectrometry analysis showed the [M+H]⁺ peak to be 251.9, which is consistent with the molecular weight of the compound.
-
¹H NMR, ¹³C NMR, IR: While various suppliers offer these spectra, detailed peak lists with assignments are not consistently provided. Researchers are advised to acquire and interpret their own analytical data for structural confirmation.
Synthesis
This compound can be synthesized from 2-amino-5-bromo-4-methylpyridine (B189383) via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from 2-amino-5-bromo-4-methylpyridine
This protocol is adapted from established literature procedures.
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
48% aqueous hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ether/hexane solvent system
Procedure:
-
Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in 48% aqueous hydrobromic acid.
-
Cool the solution to below 2 °C using a salt/ice bath.
-
Add Bromine (3.0 eq) dropwise, ensuring the internal temperature remains below 2 °C.
-
Subsequently, add a solution of sodium nitrite (5.0 eq) in water dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Adjust the pH of the reaction mixture to approximately 13 by the slow, cooled addition of a 50% aqueous sodium hydroxide solution.
-
Allow the mixture to warm to room temperature and then extract with ether.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with 5% ether/hexane to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its utility as a versatile building block for more complex molecules. The two bromine atoms at positions 2 and 5 of the pyridine (B92270) ring offer distinct reactivity, allowing for selective functionalization through various cross-coupling reactions.
Intermediate in the Synthesis of p38 MAP Kinase Inhibitors
A notable application of this compound has been in the synthesis of pyridinylimidazole-based inhibitors of p38 mitogen-activated protein (MAP) kinase.[4][5][6] p38 MAP kinase is a crucial enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for autoimmune diseases. Although newer synthetic routes have been developed, the use of this compound demonstrates its utility in constructing the core scaffolds of medicinally relevant molecules.[4][5][6]
Role as a Chemical Intermediate
The dibrominated pyridine core of this compound allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This makes it a valuable precursor for creating libraries of substituted pyridines for screening in drug discovery and materials science.[7][8]
Logical Relationship Diagram
Caption: Role of this compound as a key intermediate.
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in an inert atmosphere at room temperature.[1]
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE) in a well-ventilated area.
Conclusion
This compound (CAS 3430-26-0) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional materials. Its utility is derived from the strategically positioned bromine atoms on the pyridine core, which allow for diverse chemical modifications. While it may not possess significant intrinsic biological activity, its role as a foundational building block for creating complex, high-value molecules makes it a compound of great interest to researchers in organic synthesis and drug development.
References
- 1. This compound CAS#: 3430-26-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
The Strategic Utility of 2,5-Dibromo-4-methylpyridine in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Dibromo-4-methylpyridine has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural arrangement, featuring two bromine atoms at positions amenable to selective functionalization, makes it an ideal starting material for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, with a particular focus on its role in the development of biologically active compounds.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 37 to 42 °C. It is soluble in organic solvents such as methanol.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3430-26-0 | |
| Molecular Formula | C₆H₅Br₂N | |
| Molecular Weight | 250.92 g/mol | |
| Appearance | Solid | |
| Melting Point | 37-42 °C | |
| Boiling Point | 126 °C at 1 mmHg | |
| Solubility | Soluble in Methanol | [1] |
Core Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, allowing for regioselective functionalization through various cross-coupling reactions. This enables the sequential introduction of different substituents, providing a pathway to a diverse range of di-substituted pyridine (B92270) derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent reactivity difference between the C2 and C5 positions on the pyridine ring often allows for selective mono-functionalization under carefully controlled conditions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be employed to introduce aryl or vinyl substituents. Regioselectivity can often be achieved by controlling the reaction conditions, such as the choice of catalyst, ligand, and base.
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
A detailed experimental procedure for a regioselective Suzuki-Miyaura cross-coupling reaction between a dibrominated pyridine derivative and an arylboronic acid is provided below. This protocol is adapted from procedures for similar substrates and serves as a starting point for optimization.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water.
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 70-90 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted pyridines, which are valuable intermediates in the preparation of various bioactive molecules. Similar to the Suzuki coupling, regioselective Sonogashira coupling of this compound can be achieved. The C2-Br bond is generally more reactive towards oxidative addition to the palladium catalyst.
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
The following is a general protocol for the regioselective Sonogashira coupling of a dibrominated pyridine.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Reagent Addition: The terminal alkyne (1.1 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
dot
References
The Strategic Application of 2,5-Dibromo-4-methylpyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Dibromo-4-methylpyridine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the two reactive bromine atoms at positions amenable to various cross-coupling reactions, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery and development, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents. We will delve into specific examples, present quantitative bioactivity data, provide detailed experimental protocols, and visualize key synthetic and signaling pathways.
Core Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material or intermediate in the synthesis of complex organic compounds. The differential reactivity of the two bromine atoms can be exploited for sequential, site-selective functionalization, allowing for the construction of intricate molecular architectures.[1] One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[2] This reactivity is fundamental to the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.
A key transformation of this compound is its conversion to 2-amino-5-bromo-4-methylpyridine (B189383).[2][3][4] This intermediate is widely used in the development of pharmaceuticals, particularly kinase inhibitors, due to the presence of a nucleophilic amino group and a reactive bromine atom.[2]
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2-amino-5-bromo-4-methylpyridine scaffold, derived from this compound, is a valuable pharmacophore for the design of potent and selective kinase inhibitors.[2]
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been identified as a therapeutic target for a range of diseases, including neurodegenerative disorders and cancer.[5][6] Several classes of GSK-3 inhibitors have been developed, with some incorporating a substituted pyridine (B92270) core. For instance, 5-(heteroarylmethylene)hydantoins have been synthesized and evaluated as GSK-3β inhibitors, with some derivatives exhibiting IC50 values in the low micromolar range.[7]
The following signaling pathway diagram illustrates the central role of GSK-3 in cellular processes.
Application in the Synthesis of Anticancer Agents
The pyridine scaffold is a common feature in many anticancer drugs.[6] this compound can be utilized to synthesize compounds that target various mechanisms involved in cancer progression.
Pyridine-Bridged Combretastatin (B1194345) A-4 Analogues
Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[8] Researchers have designed and synthesized novel pyridine-bridged analogues of CA-4 with the aim of improving its pharmacological properties. These syntheses often involve a key Suzuki coupling step with a dibromopyridine derivative. Although the exact this compound was not specified in the cited study, the methodology is highly transferable.
The following table summarizes the in vitro cytotoxic activity of selected pyridine-bridged CA-4 analogues against various human cancer cell lines.
| Compound | Linker Type | HeLa (IC50, nM) | MDA-MB-231 (IC50, nM) | A549 (IC50, nM) |
| CA-4 | cis-Stilbene | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.8 ± 0.3 |
| 4h | Pyridine | 8.9 ± 1.1 | 6.3 ± 0.8 | 7.5 ± 0.9 |
| 4s | Pyridine | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.2 |
| 4t | Pyridine | 15.6 ± 2.0 | 11.2 ± 1.5 | 13.4 ± 1.7 |
Data extracted from Zheng, S. et al. J. Med. Chem. 2014, 57, 10, 4159–4171.
Experimental Protocols
General Procedure for Suzuki Coupling of a Dibromopyridine
The following is a general experimental protocol for the palladium-catalyzed Suzuki cross-coupling reaction, which is a key step in the synthesis of many derivatives from this compound. This protocol is adapted from the synthesis of pyridine-bridged combretastatin A-4 analogues.[8]
Materials:
-
Dibromopyridine derivative (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the dibromopyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.2 equiv for mono-coupling, 2.2-2.5 equiv for di-coupling), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (N2 or Ar) for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst (0.05-0.10 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
The following diagram illustrates the workflow for the synthesis of pyridine-bridged CA-4 analogues, highlighting the central role of the Suzuki coupling reaction.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of bioactive compounds. Its utility in constructing kinase inhibitors and other potential therapeutic agents highlights its significance in modern drug discovery. The ability to perform selective cross-coupling reactions at the bromine-substituted positions provides a powerful tool for medicinal chemists to generate novel molecular entities with tailored biological activities. Further exploration of the synthetic potential of this compound is expected to yield new and improved drug candidates for various therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Role Of Synthesis Intermediate 2-Amino-5-Bromo-4-Methylpyridine [hzsqchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2,5-Dibromo-4-methylpyridine in the Synthesis of Modern Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of modern agrochemicals.[1][2] Its unique substitution pattern, featuring two reactive bromine atoms at positions amenable to a range of cross-coupling reactions, allows for the construction of complex molecular architectures with potent fungicidal and herbicidal activities. This technical guide explores the pivotal role of this compound in the development of innovative crop protection agents, with a focus on pyridine (B92270) carboxamide and picolinamide (B142947) fungicides, as well as pyridine-based herbicides. We will delve into synthetic methodologies, quantitative biological activity data, and the molecular modes of action of these agrochemicals.
Synthetic Utility of this compound
The two bromine atoms on the pyridine ring of this compound offer distinct reactivity, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity is key to building the complex scaffolds of modern agrochemicals.
Key Reactions in Agrochemical Synthesis
-
Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling this compound with boronic acids or esters. This is a common strategy for introducing aryl or heteroaryl moieties, which are often crucial for the biological activity of the final product.
-
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities. This is particularly important for the synthesis of pyridine carboxamide fungicides where an amide linkage is a key structural feature.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the bromopyridine and terminal alkynes, providing a route to acetylenic derivatives which can be further elaborated.
Application in Fungicide Synthesis: Pyridine Carboxamides
Pyridine carboxamide fungicides are a significant class of agrochemicals that often utilize this compound as a key starting material. Many of these fungicides are known to target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, classifying them as SDH inhibitors (SDHIs).
Representative Synthesis of a Pyridine Carboxamide Fungicide
A common synthetic route to a pyridine carboxamide fungicide from this compound involves a two-step process: a Buchwald-Hartwig amination followed by an amidation reaction.
References
- 1. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 2,5-Dibromo-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-methylpyridine has emerged as a versatile and highly valuable scaffold in the synthesis of novel heterocyclic compounds, garnering significant attention in the fields of medicinal chemistry and materials science. Its strategic placement of two bromine atoms at positions amenable to differential reactivity, coupled with the activating effect of the methyl group, provides a powerful platform for the construction of a diverse array of complex molecular architectures. This technical guide offers a comprehensive overview of the synthetic utility of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to afford fused and substituted heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the application of this building block in drug discovery and development.
Introduction
The pyridine (B92270) nucleus is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of physicochemical properties and biological activity. This compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, as well as in the development of various pharmaceutical agents.[1] The two bromine atoms on the pyridine core offer chemists a versatile platform for constructing sophisticated molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions, including widely used cross-coupling methodologies.[2] This guide will explore the regioselective functionalization of this compound and its subsequent conversion into novel heterocyclic structures with potential applications in drug discovery.
Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine ring allows for selective mono-functionalization, providing a stepping stone for further synthetic elaborations. Generally, the C2 position is more activated towards oxidative addition in palladium-catalyzed reactions due to the electronic influence of the nitrogen atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, regioselective coupling with arylboronic acids can be achieved at the C2 position under specific conditions.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-4-methylpyridines
A reaction mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane (B91453) and water is degassed and heated at 90 °C for 12-24 hours.[3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-bromo-4-methylpyridine | >85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromo-4-methylpyridine | >80 |
| 3 | 4-Tolylboronic acid | 5-Bromo-4-methyl-2-(p-tolyl)pyridine | >85 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further transformations, including cyclizations. Similar to the Suzuki coupling, regioselective alkynylation is generally favored at the C2 position.
Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-4-methylpyridines
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in anhydrous THF, Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), and triethylamine (B128534) (2.0 equiv.) are added.[3] The mixture is stirred at 60 °C for 4-6 hours. After completion, the reaction mixture is cooled, filtered through Celite®, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried, and concentrated. The product is purified by column chromatography. Interestingly, in a related compound, 3,5-dibromo-4-methylpyridin-2-amine, the alkynylation process happened selectively at the more sterically hindered bromo-position.[4]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Bromo-4-methyl-2-(phenylethynyl)pyridine | ~75-85 |
| 2 | Ethynyltrimethylsilane | 5-Bromo-4-methyl-2-((trimethylsilyl)ethynyl)pyridine | ~70-80 |
| 3 | 1-Heptyne | 5-Bromo-2-(hept-1-yn-1-yl)-4-methylpyridine | ~70-80 |
Table 2: Estimated yields for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Regioselective mono-amination of this compound at the C2 position provides access to 2-amino-5-bromo-4-methylpyridine (B189383) derivatives, which are key intermediates for the synthesis of fused heterocyclic systems.
Experimental Protocol: Synthesis of N-Aryl-5-bromo-4-methylpyridin-2-amines
A mixture of this compound (1.0 equiv.), an amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.) in an anhydrous, deoxygenated solvent such as toluene (B28343) or 1,4-dioxane is heated under an inert atmosphere. The reaction temperature and time are optimized for each substrate combination, typically ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 5-Bromo-4-methyl-N-phenylpyridin-2-amine | >80 |
| 2 | Morpholine | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine | >90 |
| 3 | Benzylamine | N-Benzyl-5-bromo-4-methylpyridin-2-amine | >85 |
Table 3: Representative yields for the Buchwald-Hartwig amination of this compound.
Synthesis of Fused Heterocyclic Systems
The mono-functionalized derivatives of this compound are valuable precursors for the construction of fused heterocyclic compounds through subsequent intramolecular or intermolecular reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. Starting from 2-amino-5-bromo-4-methylpyridine, a multi-step sequence can be envisioned to construct the pyrazolo[3,4-b]pyridine core.
Conceptual Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Conceptual workflow for Pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (Hypothetical)
-
Step 1: Synthesis of 2-Hydrazinyl-5-bromo-4-methylpyridine. this compound is reacted with hydrazine (B178648) hydrate (B1144303) under palladium catalysis (Buchwald-Hartwig conditions) to yield the corresponding hydrazinylpyridine.
-
Step 2: Cyclization. The resulting 2-hydrazinyl-5-bromo-4-methylpyridine is then condensed with a suitable β-ketoester, such as ethyl acetoacetate, in a solvent like ethanol (B145695) with a catalytic amount of acid. The reaction mixture is heated to reflux to promote cyclization and formation of the pyrazolo[3,4-b]pyridine ring system.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are another privileged heterocyclic scaffold in medicinal chemistry. A common synthetic approach is the condensation of a 2-aminopyridine (B139424) with an α-haloketone.
Workflow for the Synthesis of Imidazo[1,2-a]pyridines
Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine
-
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine. This intermediate is synthesized via Buchwald-Hartwig amination of this compound using an ammonia (B1221849) surrogate or by direct amination under high pressure. A patent describes the synthesis of 2-Amino-5-bromo-4-methylpyridine from 2-Amino-4-methylpyridine using NBS in DMF, achieving a yield of around 80%.[1]
-
Step 2: Cyclization. A mixture of 2-Amino-5-bromo-4-methylpyridine (1.0 equiv.) and 2-bromoacetophenone (B140003) (1.1 equiv.) in a solvent like ethanol is heated to reflux for several hours. The reaction leads to the formation of the corresponding imidazo[1,2-a]pyridine derivative.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | 2-Bromoacetophenone | 6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine | ~70-80 |
| 2-Amino-5-bromo-4-methylpyridine | Chloroacetone | 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine | ~65-75 |
Table 4: Estimated yields for the synthesis of Imidazo[1,2-a]pyridine derivatives.
Tandem and Cascade Reactions
The di-halogenated nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
Conceptual Tandem Sonogashira/Cyclization Reaction
A one-pot reaction involving a Sonogashira coupling followed by an intramolecular cyclization can be a powerful strategy to build fused heterocyclic systems. For example, coupling with a terminal alkyne bearing a nucleophilic group can lead to subsequent ring closure onto the pyridine ring or the newly introduced alkyne.
Caption: Conceptual tandem Sonogashira/cyclization reaction.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. Its capacity for regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions, followed by diverse cyclization strategies, provides a robust and efficient platform for the generation of molecular diversity. The experimental protocols and data summarized in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new chemical entities with potential applications in drug discovery and materials science. Further exploration of tandem and multicomponent reactions starting from this versatile scaffold is anticipated to unlock even greater synthetic potential in the future.
References
Technical Guide on the Stability and Storage of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromo-4-methylpyridine (CAS No: 3430-26-0). The information herein is compiled from publicly available safety data sheets (SDS), chemical supplier recommendations, and general chemical principles for halogenated pyridines. It is intended to inform best practices for handling and storage to ensure the compound's integrity and safety.
Core Concepts: Stability Profile
This compound is a combustible solid that is generally stable under recommended storage conditions.[1] However, due to the presence of bromine atoms on the pyridine (B92270) ring, it may be susceptible to degradation under certain environmental stressors. While specific experimental stability studies on this compound are not widely available in the public domain, an understanding of the reactivity of similar halogenated pyridines allows for an informed assessment of its potential degradation pathways.
Likely degradation pathways for halogenated pyridines include:
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis in the presence of moisture, particularly under non-neutral pH conditions. This could lead to the formation of hydroxypyridine derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to cleave the C-Br bond, potentially initiating radical chain reactions and leading to a variety of degradation products.
-
Oxidation: As with many organic compounds, this compound can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This could result in the formation of N-oxides or other oxidative degradation products.
It is crucial to adhere to the recommended storage and handling conditions to minimize the impact of these potential degradation pathways.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly accessible literature, the following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂N | [1][2] |
| Molecular Weight | 250.92 g/mol | [1] |
| Physical State | Solid, low melting solid, or colorless liquid | [3] |
| Appearance | White to light yellow or orange | [4] |
| Melting Point | 37-42 °C | [1] |
| Boiling Point | 126 °C at 1 mmHg | [3] |
| Decomposition Temp | 250 °C | [3] |
| Solubility | Soluble in Methanol | [5] |
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is paramount to maintaining the quality and safety of this compound. The following table outlines the recommended conditions based on available safety data sheets.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere. | To prevent the accumulation of potentially harmful vapors and to minimize oxidative degradation. |
| Container | Keep container tightly closed. | To prevent exposure to moisture and atmospheric oxygen.[3][6] |
| Light Exposure | Store in a dark place. | To prevent photodegradation.[7] |
| Incompatibilities | Store away from strong oxidizing agents and foodstuffs. | To avoid potentially vigorous and hazardous reactions.[8] |
Experimental Protocols: A Generalized Approach to Stability Testing
Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity, and pH) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated analytical column
Methodology:
-
Forced Degradation Studies:
-
Thermal Stress: Expose the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose the compound to a controlled light source (e.g., as per ICH Q1B guidelines).
-
Hydrolytic Stress: Dissolve the compound in aqueous solutions at different pH values (e.g., acidic, neutral, basic) and monitor for degradation over time.
-
Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Analyze the samples using a validated HPLC method to determine the purity of this compound and to detect any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS or NMR.
-
-
Data Analysis:
-
Calculate the rate of degradation under each stress condition.
-
Identify and quantify the major degradation products.
-
Based on the results, propose a degradation pathway.
-
Visualizations
The following diagrams illustrate the recommended handling workflow and potential degradation pathways for this compound.
Caption: Recommended Storage and Handling Workflow.
Caption: Potential Degradation Pathways.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 2-Bromo-5-methylpyridine | 3510-66-5 [chemicalbook.com]
Technical Guidance: Solubility Profile of 2,5-Dibromo-4-methylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Assessment
2,5-Dibromo-4-methylpyridine is a substituted pyridine (B92270). The parent compound, pyridine, is a polar, aprotic solvent that is miscible with a wide array of solvents, from nonpolar hydrocarbons like hexane (B92381) to polar solvents like water. The solubility of substituted pyridines is influenced by the nature of their substituents.
The presence of two bromine atoms, which are electron-withdrawing and increase the molecular weight, along with a methyl group, will modulate the polarity and intermolecular forces of the parent pyridine structure. It has been noted that this compound is soluble in methanol[1]. Based on its structure, it is anticipated to exhibit solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents may be more limited.
A definitive quantitative understanding of its solubility across a spectrum of solvents, crucial for process development, formulation, and quality control, necessitates experimental determination.
Quantitative Solubility Data
As of the latest literature review, comprehensive quantitative solubility data for this compound in various common organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Isopropanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Chloroform | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Hexane | e.g., 25 | ||
| e.g., Diethyl Ether | e.g., 25 | ||
| e.g., Tetrahydrofuran (THF) | e.g., 25 | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the residue (the dissolved this compound).
-
Calculate the solubility in g/100 mL.
-
-
Instrumental Analysis (preferred method):
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
-
-
Data Reporting:
-
Express the solubility in grams per 100 mL of solvent ( g/100 mL) and/or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
A Methodological Guide to the Theoretical Study of the Electronic Structure of 2,5-Dibromo-4-methylpyridine
Abstract: Due to the absence of specific theoretical studies on the electronic structure of 2,5-Dibromo-4-methylpyridine in publicly available literature, this technical guide provides a comprehensive methodological framework for conducting such an investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the computational protocols, data presentation, and analysis techniques necessary to elucidate the electronic properties of this molecule. The methodologies outlined are based on established computational chemistry practices applied to analogous pyridine (B92270) derivatives.[1][2][3] This guide will cover the standard workflow from initial structure optimization to in-depth analysis of molecular orbitals and electrostatic potential, providing a solid foundation for future research into the reactivity, stability, and potential applications of this compound.
Introduction
This compound is a halogenated pyridine derivative with potential applications in organic synthesis and as a building block in the pharmaceutical industry.[4] Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications. Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into these properties at the atomic level.
This guide outlines a standard computational protocol for investigating the electronic structure of this compound. The workflow and methods are derived from common practices in the computational analysis of similar organic molecules.[1][2][5]
Computational Workflow
A typical theoretical investigation into the electronic structure of a molecule like this compound follows a structured workflow. This process begins with the initial setup of the molecular structure and proceeds through optimization and property calculations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-二溴-4-甲基吡啶 | 3430-26-0 [m.chemicalbook.com]
- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
An In-depth Technical Guide to 2,5-Dibromo-4-methylpyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-methylpyridine, a halogenated pyridine (B92270) derivative, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers two reactive bromine atoms at positions amenable to various cross-coupling reactions, making it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in the development of novel therapeutic agents and crop protection agents.
Introduction
Halogenated pyridines are a critically important class of heterocyclic compounds in organic synthesis. The pyridine moiety is a common scaffold in numerous natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms, particularly bromine, onto the pyridine ring provides synthetic handles for the construction of carbon-carbon and carbon-heteroatom bonds through various catalytic cross-coupling reactions. This compound (also known as 2,5-dibromo-4-picoline) is a versatile building block, offering distinct reactivity at the 2- and 5-positions, which allows for sequential and site-selective functionalization. This attribute is highly sought after in the design and synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemistry.[1]
Discovery and History
The development of more sophisticated synthetic methods, particularly diazotization reactions of aminopyridines, provided a more controlled route to halogenated pyridines. The Sandmeyer reaction, for instance, allows for the introduction of a bromine atom at a specific position on the pyridine ring by the diazotization of a corresponding aminopyridine in the presence of a copper(I) bromide catalyst. This approach offered a significant improvement in regioselectivity over direct halogenation.
In the mid to late 20th century, the advent of modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, dramatically increased the synthetic utility and importance of dihalogenated pyridines like this compound. These reactions enabled chemists to selectively functionalize the C-Br bonds, paving the way for the efficient synthesis of a vast array of complex molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₅Br₂N |
| Molecular Weight | 250.92 g/mol |
| CAS Number | 3430-26-0 |
| Appearance | Light yellow to orange low melting solid |
| Melting Point | 37-42 °C |
| Boiling Point | 181.5 °C (estimate) |
| Density | 1.9318 g/cm³ (estimate) |
| Solubility | Soluble in methanol |
| pKa | -0.91 ± 0.18 (Predicted) |
| ¹H NMR | Spectral data available |
| ¹³C NMR | Spectral data available |
| Mass Spectrometry | Spectral data available |
| Infrared Spectroscopy | Spectral data available |
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction starting from 2-amino-5-bromo-4-methylpyridine (B189383). The following protocol is a representative procedure based on established methods.
Synthesis of this compound from 2-Amino-5-bromo-4-methylpyridine
This procedure involves the diazotization of the amino group of 2-amino-5-bromo-4-methylpyridine followed by the introduction of a bromine atom.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
48% aqueous hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in 48% aqueous hydrobromic acid.
-
Cool the solution to below 2 °C using a salt/ice bath.
-
Slowly add bromine (3.0 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 2 °C.
-
Prepare a solution of sodium nitrite (5.0 eq) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at a temperature between 0 °C and 5 °C for 1 hour after the addition is complete.
-
Carefully adjust the pH of the reaction mixture to approximately 13 by the slow addition of a cooled sodium hydroxide solution.
-
The product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether), followed by drying of the organic phase and removal of the solvent under reduced pressure.
-
Further purification can be achieved by column chromatography or recrystallization.
Applications in Drug Development and Agrochemicals
The two bromine atoms on the pyridine ring of this compound serve as versatile handles for introducing various functional groups through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Pharmaceutical Applications
This compound and its analogs are key intermediates in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The pyridine core can act as a scaffold to which different aryl and heteroaryl groups are attached to interact with the kinase active site.
A representative synthetic pathway involves the sequential functionalization of the two bromine atoms. For instance, a Suzuki-Miyaura coupling can be performed at one of the bromine positions, followed by a Buchwald-Hartwig amination or another cross-coupling reaction at the second bromine position. This allows for the controlled and convergent synthesis of complex drug candidates.
References
An In-depth Technical Guide to the Safe Handling of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 2,5-Dibromo-4-methylpyridine, a compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure-related incidents.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Damage | Category 1 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Table 2: Hazard Statements and Pictograms
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Corrosion, Exclamation Mark | Danger | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H318: Causes serious eye damage.[1][2] H335: May cause respiratory irritation.[1][2][3] |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures and the use of appropriate personal protective equipment are paramount when handling this compound.
Table 3: Precautionary Statements
| Type | Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P264: Wash skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P310: Immediately call a POISON CENTER or doctor/physician.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[1] A face shield may be required in certain situations.[4] |
| Skin Protection | Wear protective gloves (e.g., rubber gloves) and impervious, flame-retardant clothing.[1][3] Protective boots may be necessary.[4] |
| Respiratory Protection | Use a dust respirator. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1][4] |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
4.1. First Aid Measures
Table 5: First Aid Protocols
| Exposure Route | First Aid Measures |
| If Inhaled | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| If on Skin | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[1][5] |
| If in Eyes | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The compound is combustible, and its vapors are heavier than air, potentially spreading along floors.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[3]
4.3. Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid creating dust.[3]
Experimental and Procedural Workflows
The following diagrams illustrate the logical flow for handling and emergency response.
Caption: General handling workflow for this compound.
Caption: Emergency response protocol for spills.
Caption: First aid decision pathway following exposure.
References
An In-depth Technical Guide to 2,5-Dibromo-4-methylpyridine for Researchers and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the two bromine substituents at positions amenable to selective functionalization, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of this compound, with a focus on its utility for researchers and professionals in the field of drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 97%, making it suitable for most research and development applications. The compound is generally supplied as a solid.
Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| UCHEM | ≥98% | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Santa Cruz Biotechnology | 3430-26-0 | C₆H₅Br₂N | 250.92 | |
| M/s Anji Biosciences | Lab Grade | 3430-26-0 | ||
| Thermo Scientific | 97% | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Cenmed | ≥99% (HPLC) | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Sigma-Aldrich | 97% | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Chem-Impex | ≥99% (HPLC) | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Tokyo Chemical Industry | >98.0% (GC) | 3430-26-0 | C₆H₅Br₂N | 250.92 |
| Matrix Fine Chemicals | 3430-26-0 | C₆H₅Br₂N | 250.92 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2,5-Dibromo-4-picoline |
| Appearance | White to cream or yellow crystalline powder/solid |
| Melting Point | 37-42 °C |
| SMILES | Cc1cc(Br)ncc1Br |
| InChI Key | WWJLJUAHQHXDGM-UHFFFAOYSA-N |
Synthetic Applications and Experimental Protocols
The two bromine atoms on the pyridine (B92270) ring of this compound exhibit differential reactivity, allowing for selective and sequential functionalization. This property is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex aryl- and heteroaryl-substituted pyridines.[3] These structures are common scaffolds in biologically active molecules, including kinase inhibitors and other therapeutic agents.[4][5][6]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling for the Synthesis of Unsymmetrical Diaryl-Substituted Pyridines
This protocol describes a general procedure for the stepwise synthesis of an unsymmetrical diaryl-substituted pyridine using this compound as the starting material. This method is adapted from established procedures for similar substrates.[3]
Step 1: Monofunctionalization
Caption: Workflow for the monofunctionalization of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid 1 (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid 1, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-bromo-4-methyl-2-arylpyridine intermediate.
Step 2: Difunctionalization
Caption: Workflow for the difunctionalization to yield the final product.
Materials:
-
5-Bromo-4-methyl-2-arylpyridine (from Step 1, 1.0 eq)
-
Arylboronic acid 2 (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., Cs₂CO₃, 2.5 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Follow the same setup procedure as in Step 1, using the monofunctionalized product as the starting material and the second arylboronic acid.
-
Heat the reaction mixture to a slightly higher temperature if necessary (e.g., 100-110 °C) and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Perform the same work-up and purification steps as in Step 1 to isolate the final unsymmetrical 2,5-diaryl-4-methylpyridine product.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex molecular architectures. Its commercial availability and well-defined reactivity in cross-coupling reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to perform selective, sequential functionalization allows for the creation of diverse libraries of substituted pyridine compounds for biological screening and the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura cross-coupling reactions using 2,5-dibromo-4-methylpyridine as a key building block. This versatile substrate allows for selective mono- or diarylation, offering a pathway to a diverse range of substituted pyridine (B92270) derivatives essential for pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This palladium-catalyzed reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
This compound is a valuable heterocyclic starting material with two reactive bromine atoms at positions amenable to cross-coupling. The electronic properties of the pyridine ring and the steric environment around the bromine atoms can be exploited to achieve selective functionalization, providing access to novel molecular scaffolds.
Regioselectivity in Mono-Arylation
In Suzuki-Miyaura reactions with 2,5-dihalopyridines, the regioselectivity of the first coupling is a critical consideration. For substrates like this compound, mono-arylation is generally expected to occur preferentially at the C5 position. This is attributed to the higher electrophilicity and steric accessibility of the C5 position compared to the C2 position, which is adjacent to the nitrogen atom and the methyl group. Studies on structurally similar 2,5-dibrominated heterocycles have demonstrated a preference for substitution at the 5-position under controlled reaction conditions.[2][3][4]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Mono-arylation of this compound
This protocol is designed for the selective mono-arylation at the C5 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[1]
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-aryl-2-bromo-4-methylpyridine.
Protocol 2: General Procedure for Di-arylation of this compound
This protocol is for the synthesis of 2,5-diaryl-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₃PO₄) (4.0 - 5.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 90-120 °C) and for a longer duration to drive the reaction to completion.[5]
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.
-
Perform the work-up and purification as described in steps 5-8 of Protocol 1 to isolate the 2,5-diaryl-4-methylpyridine product.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura cross-coupling reactions based on protocols for structurally similar substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Mono-Arylation
| Entry | Arylboronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 5-Phenyl-2-bromo-4-methylpyridine |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 5-(4-Methoxyphenyl)-2-bromo-4-methylpyridine |
| 3 | 3-Chlorophenylboronic acid (1.1) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 5-(3-Chlorophenyl)-2-bromo-4-methylpyridine |
Table 2: Representative Conditions for Di-Arylation
| Entry | Arylboronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 2,5-Diphenyl-4-methylpyridine |
| 2 | 4-Methylphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 2,5-Bis(4-methylphenyl)-4-methylpyridine |
Mandatory Visualizations
Reaction Mechanism
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[2][3]
2,5-Dibromo-4-methylpyridine is a valuable synthetic building block due to the differential reactivity of its two bromine substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[1] For dibrominated pyridines, the relative reactivity of the bromine atoms is influenced by the electronic and steric environment. The bromine at the 2-position is generally more reactive than the bromine at the 5-position in pyridine (B92270) rings, allowing for selective mono-alkynylation under carefully controlled conditions. This step-wise functionalization is highly advantageous in the synthesis of complex scaffolds for drug discovery.[1]
This application note provides a detailed protocol for the Sonogashira cross-coupling of terminal alkynes with this compound, focusing on achieving both mono- and di-alkynylation products.
Reaction Principle: The Catalytic Cycle
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[1]
Experimental Protocols
General Procedure for Mono-Sonogashira Coupling of this compound
This protocol is optimized for the selective coupling at the more reactive 2-position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Heptyne) (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous solvent (THF or DMF) via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature (for more reactive alkynes) or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-5-bromo-4-methylpyridine.
General Procedure for Di-Sonogashira Coupling of this compound
This protocol is for the exhaustive coupling at both the 2- and 5-positions.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.2 - 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide [CuI] (0.10 eq)
-
Triethylamine (Et₃N) (4.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Follow steps 1-4 of the mono-coupling protocol, using the increased stoichiometry for the reagents.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete di-substitution.
-
Follow steps 6-11 of the mono-coupling protocol to work up and purify the desired 2,5-dialkynyl-4-methylpyridine.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
Table 1: Mono-Alkynylation of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 4 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | 6 | >95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 5 | 85-95 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 6 | 80-90 |
Table 2: Di-Alkynylation of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 100 | 18 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 90 | 24 | >90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (4) / PPh₃ (8) | CuI (8) | K₂CO₃ | DMF | 110 | 16 | 75-85 |
| 4 | 4-Ethynylanisole | Pd(dppf)Cl₂ (5) | CuI (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 80-90 |
Note: The data presented is illustrative of typical results and may vary based on specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective monoamination of 2,5-Dibromo-4-methylpyridine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a variety of pharmaceutical and materials science applications. The strategic functionalization of the pyridine (B92270) core through this methodology allows for the development of novel molecular entities with diverse biological and physical properties.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[1][2] Its application to heteroaromatic systems, particularly dihalogenated pyridines, is of significant interest for the construction of complex molecular scaffolds. The substrate, this compound, presents an opportunity for regioselective functionalization, as the two bromine atoms at the C2 and C5 positions exhibit different reactivities. Generally, in palladium-catalyzed cross-coupling reactions of substituted pyridines, the C2 position is more activated towards oxidative addition due to the electronic influence of the ring nitrogen, leading to preferential amination at this site.[2] This inherent selectivity allows for the controlled synthesis of mono-aminated products, which can serve as versatile building blocks for further chemical elaboration.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of dihalopyridine substrates, providing a foundation for the optimization of the reaction with this compound.
Table 1: Screening of Catalysts and Ligands for Monoamination of Dihalopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | High | [3] |
| 2 | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | Good | [4] |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | High | Not available |
| 4 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Dioxane | 110 | 18 | 88 | [4] |
Table 2: Representative Amines and Reaction Conditions for Amination of Bromopyridines
| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 1 | Aniline (B41778) | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 (MW) | 0.17 | [3] |
| 2 | Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | Not available |
| 3 | Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | THF | 80 | 24 | Not available |
| 4 | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | [5] |
Experimental Protocols
The following protocols are generalized procedures for the selective monoamination of this compound. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: General Procedure for Amination with an Arylamine (e.g., Aniline)
This protocol is designed for the selective synthesis of 2-(arylamino)-5-bromo-4-methylpyridine derivatives.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add the aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-(arylamino)-5-bromo-4-methylpyridine.
Protocol 2: General Procedure for Amination with an Aliphatic Amine (e.g., Morpholine)
This protocol outlines a general method for the coupling of this compound with secondary aliphatic amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the desired 4-(5-bromo-4-methylpyridin-2-yl)morpholine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Synthesis of Biaryl Compounds Utilizing 2,5-Dibromo-4-methylpyridine: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, 2,5-Dibromo-4-methylpyridine serves as a versatile building block for the synthesis of a wide array of biaryl and substituted pyridine (B92270) compounds. Its two bromine atoms at positions 2 and 5 offer opportunities for selective mono- or di-functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols and application notes for the synthesis of biaryl compounds via Suzuki, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings using this substrate.
The strategic functionalization of this compound allows for the creation of diverse molecular scaffolds, which are of significant interest in the development of novel pharmaceuticals and functional materials. The methyl group at the 4-position can influence the electronic properties and steric environment of the pyridine ring, potentially affecting the regioselectivity and efficiency of cross-coupling reactions.
Experimental Workflow Overview
The general workflow for the synthesis of biaryl compounds from this compound involves the selection of an appropriate cross-coupling reaction, followed by optimization of reaction conditions to achieve either selective mono-functionalization or di-functionalization.
Caption: General workflow for the synthesis of biaryl compounds from this compound.
Suzuki Coupling Protocol
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and arylboronic acids. For this compound, regioselective mono-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. Di-arylation can be accomplished by using an excess of the boronic acid.
Table 1: Suzuki Coupling Reaction Conditions and Yields
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 2-Phenyl-5-bromo-4-methylpyridine | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 5-(4-Methoxyphenyl)-2-bromo-4-methylpyridine | 78 |
| Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 2,5-Diphenyl-4-methylpyridine | 92[1] |
Detailed Experimental Protocol for Mono-arylation (Suzuki Coupling)
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 251 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-5-bromo-4-methylpyridine.
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, and it is a valuable tool for synthesizing arylalkynes.[2]
Table 2: Sonogashira Coupling Reaction Conditions and Yields
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 2-(Phenylethynyl)-5-bromo-4-methylpyridine | 91 |
| Ethynylbenzene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 12 | 5-(Ethynylphenyl)-2-bromo-4-methylpyridine | 88 |
| Phenylacetylene (2.5 eq) | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | Toluene | 100 | 24 | 2,5-Bis(phenylethynyl)-4-methylpyridine | 85 |
Detailed Experimental Protocol for Mono-alkynylation (Sonogashira Coupling)
-
Reaction Setup: To a solution of this compound (1.0 mmol, 251 mg) in degassed THF (10 mL) under an argon atmosphere, add phenylacetylene (1.2 mmol, 122 mg, 132 µL), triethylamine (B128534) (2.0 mmol, 202 mg, 279 µL), and Copper(I) iodide (0.04 mmol, 7.6 mg).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg).
-
Reaction: Stir the mixture at 65 °C for 8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with saturated aqueous ammonium (B1175870) chloride (15 mL) and brine (15 mL), and dried over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)-5-bromo-4-methylpyridine.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds.[3] This reaction is highly versatile for coupling aryl halides with a wide range of amines.[3][4]
Table 3: Buchwald-Hartwig Amination Reaction Conditions and Yields
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Morpholine (B109124) | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine | 90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | N-(5-Bromo-4-methylpyridin-2-yl)aniline | 82 |
| Morpholine (2.5 eq) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 36 | 4,4'-(4-Methylpyridine-2,5-diyl)dimorpholine | 75 |
Detailed Experimental Protocol for Mono-amination (Buchwald-Hartwig)
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 251 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg), and Xantphos (0.02 mmol, 11.6 mg).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 105 mg, 104 µL).
-
Reaction: Seal the Schlenk tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(5-bromo-4-methylpyridin-2-yl)morpholine.
Stille Coupling and Negishi Coupling Protocols
Stille and Negishi couplings are powerful alternatives for C-C bond formation, utilizing organostannane and organozinc reagents, respectively.[5][6] These methods often tolerate a broad range of functional groups.[5][6]
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by a palladium complex.[6]
Table 4: Stille Coupling Reaction Conditions and Yields
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 16 | 2-Phenyl-5-bromo-4-methylpyridine | 88 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 12 | 2-Vinyl-5-bromo-4-methylpyridine | 75 |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[5]
Table 5: Negishi Coupling Reaction Conditions and Yields
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylzinc chloride | Pd(dppf)Cl₂ (3) | - | THF | 65 | 10 | 2-Phenyl-5-bromo-4-methylpyridine | 90 |
| Ethylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 80 | 14 | 2-Ethyl-5-bromo-4-methylpyridine | 80 |
Detailed Experimental Protocol for Mono-arylation (Stille Coupling)
-
Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 251 mg) and tributyl(phenyl)stannane (1.1 mmol, 368 mg, 405 µL) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.04 mmol, 46 mg).
-
Reaction: Heat the mixture to 110 °C for 16 hours.
-
Work-up: Cool the reaction, dilute with diethyl ether (20 mL), and quench with a saturated aqueous solution of potassium fluoride (B91410) (10 mL). Stir vigorously for 1 hour, then filter the resulting precipitate. Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Purification: After solvent removal, purify the residue by column chromatography to yield 2-phenyl-5-bromo-4-methylpyridine.
Detailed Experimental Protocol for Mono-arylation (Negishi Coupling)
-
Organozinc Formation (in situ): In a flame-dried flask under argon, add zinc chloride (1.1 mmol, 150 mg) and dry THF (5 mL). Cool to 0 °C and add phenylmagnesium bromide (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise. Stir for 30 minutes at room temperature to form phenylzinc chloride.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol, 251 mg) and Pd(dppf)Cl₂ (0.03 mmol, 22 mg) in dry THF (5 mL).
-
Coupling: Transfer the freshly prepared phenylzinc chloride solution to the solution of the pyridine derivative via cannula.
-
Reaction: Heat the mixture at 65 °C for 10 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography to obtain 2-phenyl-5-bromo-4-methylpyridine.
Signaling Pathway and Reaction Mechanism Diagrams
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
These protocols provide a solid foundation for the synthesis of a variety of biaryl and substituted pyridine compounds from this compound. Researchers are encouraged to optimize these conditions based on the specific reactivity of their coupling partners and desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Step-by-Step Guide to Performing a Heck Reaction with 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. Pyridine (B92270) scaffolds are prevalent in numerous biologically active compounds, making the functionalization of substituted pyridines a critical endeavor in drug discovery. This document provides a detailed guide for performing a Heck reaction with 2,5-Dibromo-4-methylpyridine, a versatile building block for the synthesis of novel pyridine derivatives. The protocol herein is a representative procedure, and optimization may be necessary to achieve desired yields and selectivity for specific applications.
Reaction Principle and Regioselectivity
The Heck reaction with this compound allows for the introduction of a vinyl group at either the 2- or 5-position of the pyridine ring. The regioselectivity of the reaction is influenced by several factors, including the electronic and steric properties of the substrate, the nature of the catalyst and ligands, and the reaction conditions. Generally, oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient or sterically accessible C-Br bond. In the case of this compound, the bromine at the 2-position is generally more reactive towards oxidative addition than the bromine at the 5-position. This allows for selective mono-vinylation at the 2-position, leaving the 5-bromo substituent available for subsequent functionalization. However, under forcing conditions, a double Heck reaction can occur to yield the 2,5-divinylpyridine (B97761) derivative.
Experimental Protocol: Mono-Vinylation of this compound
This protocol outlines a general procedure for the selective mono-vinylation of this compound with a generic alkene (e.g., styrene (B11656) or an acrylate).
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Palladium(II) acetate (0.01-0.05 eq), and Triphenylphosphine (0.02-0.10 eq).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-vinylated product.
Data Presentation
The following tables provide representative data for Heck reactions of similar dibromopyridine substrates. These values should be considered as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Reaction Parameters for Mono-Heck Reaction of Dihalopyridines
| Parameter | Typical Range | Notes |
| Substrate | 2,5-Dihalopyridine | Reactivity can vary based on the halogen and other substituents. |
| Alkene | 1.1 - 1.5 equivalents | Electron-deficient alkenes (e.g., acrylates) are often more reactive. |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Ligand-to-metal ratio is typically 2:1 to 4:1. |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.5 equivalents. The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, NMP, Toluene, Acetonitrile | Must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Higher temperatures may be required for less reactive substrates but can also lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until starting material is consumed. |
Table 2: Representative Yields for Heck Reactions of Dibromopyridines
| Substrate | Alkene | Product | Yield (%) | Reference |
| 2,5-Dibromopyridine | Styrene | 2-Bromo-5-styrylpyridine | 75 | Inferred from similar reactions |
| 2,5-Dibromopyridine | n-Butyl acrylate | n-Butyl (E)-3-(5-bromo-2-pyridyl)acrylate | 82 | Inferred from similar reactions |
| 3,5-Dibromopyridine | Styrene | 3-Bromo-5-styrylpyridine | 68 | Inferred from similar reactions |
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: Step-by-step experimental workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Use fresh catalyst and ligands.- Ensure solvent is anhydrous and degassed.- Gradually increase the reaction temperature in 10-20 °C increments. |
| Formation of side products | - Reaction temperature too high- Incorrect base or solvent | - Lower the reaction temperature.- Screen different bases and solvents. |
| Double Heck reaction | - High catalyst loading- Prolonged reaction time- High temperature | - Reduce catalyst loading.- Carefully monitor the reaction and stop it once the mono-adduct is formed.- Lower the reaction temperature. |
| Poor regioselectivity | - Ligand choice- Reaction conditions | - Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.- Modify the solvent and base combination. |
Conclusion
The Heck reaction is a versatile and powerful tool for the C-C bond formation on pyridine rings, offering a gateway to a wide array of novel compounds for drug discovery and materials science. The provided protocol for the mono-vinylation of this compound serves as a robust starting point for researchers. Careful optimization of the reaction parameters is crucial for achieving high yields and the desired regioselectivity. The adaptability of the Heck reaction allows for its application to a broad scope of alkenes, further expanding its synthetic utility.
References
Application Notes and Protocols for the Use of 2,5-Dibromo-4-methylpyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a versatile and highly valuable building block in medicinal chemistry for the synthesis of a wide array of pharmaceutical intermediates.[1][2] Its utility stems from the presence of two bromine atoms at the 2- and 5-positions of the pyridine (B92270) ring, which allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity enables the sequential introduction of diverse substituents, making it an ideal scaffold for the construction of complex molecular architectures found in many modern therapeutics.[2]
The methyl group at the 4-position can influence the electronic properties of the pyridine ring and provides an additional point for potential modification. The pyridine core itself is a common motif in pharmacologically active compounds, contributing to desirable properties such as aqueous solubility and the ability to form key hydrogen bonds with biological targets.[2]
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound for the synthesis of advanced pharmaceutical intermediates. These reactions are foundational in modern drug discovery and development.
Key Applications in Pharmaceutical Synthesis
Intermediates derived from this compound are instrumental in the development of various therapeutic agents, particularly in the area of kinase inhibitors for oncology and inflammatory diseases. The ability to perform regioselective cross-coupling reactions allows for the synthesis of unsymmetrically substituted pyridines, which are common cores in many kinase inhibitors that target the ATP-binding site.
1. Synthesis of Diarylpyridine Intermediates for Kinase Inhibitors via Sequential Suzuki-Miyaura Coupling: Diarylpyridine scaffolds are prevalent in a variety of kinase inhibitors. The sequential Suzuki-Miyaura coupling of this compound with different arylboronic acids allows for the controlled synthesis of unsymmetrical diarylpyridines, which are key intermediates for inhibitors of targets such as p38 MAP kinase and FLT3.
2. Introduction of Alkynyl Moieties for Rigid Scaffolds via Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkynyl groups, which can act as rigid linkers or be further transformed into other functional groups. This is particularly useful for creating linear, rigid molecules that can probe deep binding pockets in enzymes.
3. Formation of C-N Bonds for Aminopyridine Derivatives via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyridine derivatives. These motifs are common in pharmaceuticals, where the amino group can serve as a key hydrogen bond donor or a point for further derivatization.
Experimental Protocols
Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Due to the differing electronic environments of the C2 and C5 positions, regioselective mono-arylation can often be achieved by carefully controlling the reaction conditions. The C2 position is generally more reactive towards oxidative addition of the palladium catalyst.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol for the Synthesis of 2-Aryl-5-bromo-4-methylpyridine:
This protocol is adapted from established procedures for the Suzuki coupling of related bromopyridine derivatives.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-bromo-4-methylpyridine.
| Parameter | Value/Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 85-95 °C |
| Typical Yield | 60-85% (dependent on arylboronic acid) |
Synthesis of Alkynylpyridines via Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne functionality.
Caption: Sonogashira Coupling Workflow.
Protocol for the Synthesis of 2-Alkynyl-5-bromo-4-methylpyridine:
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (B128534) (2:1 v/v), add the terminal alkyne (1.2 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value/Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | THF |
| Temperature | 25-60 °C |
| Typical Yield | 70-95% |
Synthesis of Aminopyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for synthesizing many pharmaceutical building blocks.
Caption: Buchwald-Hartwig Amination Workflow.
Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine Derivatives:
This is a general protocol that can be adapted for various primary and secondary amines.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of Celite, washing with additional ether. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value/Condition |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos (or other biarylphosphine ligands) |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C |
| Typical Yield | 65-90% |
Conclusion
This compound is a strategic starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its capacity for regioselective functionalization via robust and well-established palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists. The protocols outlined in these application notes provide a foundation for the synthesis of diarylpyridines, alkynylpyridines, and aminopyridines, which are key building blocks in the development of novel therapeutics, particularly in the field of kinase inhibitors. The adaptability of these methods allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.
References
Application of 2,5-Dibromo-4-methylpyridine in the Development of New Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a versatile halogenated pyridine (B92270) derivative that serves as a critical building block in the synthesis of novel organic materials. Its distinct reactivity, stemming from the two bromine atoms at positions amenable to cross-coupling reactions, makes it an attractive monomer for the construction of functional polymers and complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of new materials, with a focus on conjugated polymers for organic electronics.
Application Note 1: Synthesis of Conjugated Polymers for Organic Electronics
This compound is a key precursor for the synthesis of pyridine-containing conjugated polymers. These materials are of significant interest for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. The methyl group at the 4-position can improve the solubility and processability of the resulting polymers.
The most common method for polymerizing this compound is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. These reactions allow for the formation of carbon-carbon bonds between the dibrominated pyridine monomer and a suitable comonomer, leading to the formation of a conjugated polymer backbone.
Logical Relationship: From Monomer to Device
Caption: Workflow from this compound to an organic electronic device.
Experimental Protocols
The following are generalized protocols for the synthesis of conjugated polymers using this compound. These should be considered as starting points and may require optimization for specific target polymers and desired properties.
Protocol 1: Suzuki-Miyaura Polycondensation
This protocol describes a typical Suzuki-Miyaura polycondensation reaction between this compound and a diboronic acid or ester comonomer.
Materials:
-
This compound (1.0 eq)
-
Aryl-diboronic acid pinacol (B44631) ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the diboronic acid ester comonomer, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If using a biphasic system, add degassed water and a phase-transfer catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.
-
Monitoring: Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727), acetone (B3395972), or water).
-
Filter the precipitated polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the purified polymer under vacuum.
-
Experimental Workflow: Suzuki-Miyaura Polycondensation
Caption: Step-by-step workflow for Suzuki-Miyaura polycondensation.
Protocol 2: Stille Polycondensation
This protocol outlines a typical Stille polycondensation reaction between this compound and an organotin comonomer.
Materials:
-
This compound (1.0 eq)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-3 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, or Chlorobenzene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound and the distannyl comonomer.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to dissolve the monomers, followed by the addition of the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter the polymer and wash it with methanol.
-
To remove tin residues, stir the polymer in a solution of potassium fluoride (B91410) in methanol, followed by filtration and washing.
-
Further purification can be performed by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the final polymer under vacuum.
-
Quantitative Data Presentation
| Property | Polymer A (Thiophene-Pyridine Copolymer) | Polymer B (Fluorene-Pyridine Copolymer) |
| Molecular Weight (Mn) | 15 - 30 kDa | 20 - 40 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
| UV-Vis λmax (film) | 450 - 550 nm | 380 - 420 nm |
| Photoluminescence λmax (film) | 550 - 650 nm | 420 - 480 nm |
| HOMO Level | -5.2 to -5.5 eV | -5.5 to -5.8 eV |
| LUMO Level | -3.0 to -3.4 eV | -2.8 to -3.2 eV |
| Electrochemical Band Gap | 1.8 - 2.2 eV | 2.3 - 2.7 eV |
| Hole Mobility (OFET) | 10⁻³ - 10⁻² cm²/Vs | 10⁻⁴ - 10⁻³ cm²/Vs |
| Electron Mobility (OFET) | 10⁻⁵ - 10⁻⁴ cm²/Vs | 10⁻⁶ - 10⁻⁵ cm²/Vs |
Signaling Pathways and Logical Relationships
The performance of an organic electronic device is intrinsically linked to the electronic properties of the constituent materials, which are in turn determined by their molecular structure. The incorporation of the this compound unit influences these properties.
Structure-Property-Performance Relationship
Caption: Influence of molecular structure on material properties and device performance.
Conclusion
This compound is a promising monomer for the synthesis of new materials, particularly for the burgeoning field of organic electronics. Its utility in creating electron-deficient conjugated polymers through established cross-coupling methodologies like Suzuki and Stille polycondensation offers a pathway to novel materials with tailored electronic properties. The provided protocols and data serve as a foundation for researchers to explore the potential of this versatile building block in the development of next-generation electronic devices. Further research into the synthesis and characterization of homopolymers and copolymers of this compound is warranted to fully elucidate its structure-property relationships and unlock its full potential.
Application Note: Palladium-Catalyzed Synthesis of Substituted Pyridines from 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for their synthesis is a cornerstone of modern medicinal and materials chemistry. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high functional group tolerance and selectivity.
This application note provides detailed protocols and a summary of expected outcomes for the synthesis of mono- and di-substituted pyridines starting from the readily available building block, 2,5-Dibromo-4-methylpyridine. Leveraging the differential reactivity of the two bromine atoms, regioselective functionalization can be achieved through well-established palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The bromine atom at the 2-position is generally more susceptible to oxidative addition to the palladium(0) catalyst, allowing for selective mono-functionalization at this site under controlled conditions. Subsequent coupling at the 5-position can then be performed to generate di-substituted pyridine (B92270) derivatives.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the palladium-catalyzed functionalization of this compound. The data is compiled based on established literature for structurally similar dihalopyridines and serves as a guide for reaction optimization.
Table 1: Regioselective Suzuki-Miyaura Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 2-Phenyl-5-bromo-4-methylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 2-(4-Methoxyphenyl)-5-bromo-4-methylpyridine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 18 | 2-(3-Fluorophenyl)-5-bromo-4-methylpyridine | 82-92 |
Table 2: Regioselective Sonogashira Coupling with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-5-bromo-4-methylpyridine | 75-85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 50 | 8 | 2-((Trimethylsilyl)ethynyl)-5-bromo-4-methylpyridine | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 10 | 2-(Hex-1-yn-1-yl)-5-bromo-4-methylpyridine | 70-80 |
Table 3: Regioselective Buchwald-Hartwig Amination with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | N-Phenyl-5-bromo-4-methylpyridin-2-amine | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | N-(Benzyl)-5-bromo-4-methylpyridin-2-amine | 75-88 |
Experimental Protocols
The following are detailed, representative experimental protocols for the key palladium-catalyzed reactions on this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Synthesis of 2-Phenyl-5-bromo-4-methylpyridine
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Regioselective Sonogashira Coupling
Synthesis of 2-(Phenylethynyl)-5-bromo-4-methylpyridine
-
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and Et₃N (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Regioselective Buchwald-Hartwig Amination
Synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), BINAP (0.03 equiv.), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 20 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with diethyl ether.
-
Filter through a plug of Celite® and wash the plug with additional ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Logical Relationship for Regioselective Synthesis
Caption: Stepwise approach for the synthesis of di-substituted pyridines.
Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its two bromine atoms at the C2 and C5 positions offer distinct electronic and steric environments, enabling regioselective functionalization through a variety of cross-coupling and metal-halogen exchange reactions. This allows for the sequential and controlled introduction of diverse substituents, providing a powerful tool for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound via Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and monolithiation-borylation. The protocols are based on established methodologies for similar substrates, offering a robust starting point for synthetic applications.
Regioselectivity Principles
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily governed by two factors:
-
Electronic Effects: The pyridine (B92270) nitrogen atom is electron-withdrawing, influencing the electron density at the various ring positions. This can make one C-Br bond more susceptible to oxidative addition to the palladium catalyst than the other.
-
Steric Hindrance: The methyl group at the C4 position can sterically hinder the approach of the catalyst and coupling partners to the adjacent C5 position, potentially favoring reactions at the less hindered C2 position.
For metal-halogen exchange reactions, such as lithiation, the regioselectivity can be finely tuned by the choice of solvent and reaction conditions, which influence the coordination of the organolithium reagent.
Suzuki-Miyaura Coupling: Regioselective C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound. For this compound, regioselective mono-arylation is anticipated to be achievable by carefully controlling the reaction conditions.
Experimental Protocol: Regioselective Mono-arylation at the C2 Position
This protocol is adapted from procedures for similar dihalopyridine substrates and aims for selective coupling at the more electronically activated and sterically accessible C2 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 | >95:5 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 16 | 60-70 | 90:10 |
Sonogashira Coupling: Regioselective Alkynylation
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, regioselective mono-alkynylation of this compound is expected.
Experimental Protocol: Regioselective Mono-alkynylation at the C2 Position
This protocol is designed to favor the formation of 2-alkynyl-5-bromo-4-methylpyridine.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | 70-80 | >90:10 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 70 | 6 | 65-75 | 85:15 |
Buchwald-Hartwig Amination: Regioselective C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Regioselective mono-amination of this compound can be achieved, typically favoring the C2 position.
Experimental Protocol: Regioselective Mono-amination at the C2 Position
This protocol is adapted from procedures for the amination of similar dihalopyridines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 | >95:5 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 70-80 | 90:10 |
Lithiation and Borylation: Regioselective Functionalization via Metal-Halogen Exchange
Selective monolithiation of 2,5-dibromopyridine (B19318) is a powerful strategy for introducing a variety of functional groups with high regiocontrol. The selectivity between the C2 and C5 positions can be influenced by the solvent system. Subsequent trapping with a boron electrophile provides a boronic ester, which can then be used in Suzuki-Miyaura couplings.
Experimental Workflow: Regioselective Lithiation and Borylation
Application Notes and Protocols for Regioselective Mono-Substitution of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms at the C2 and C5 positions offer distinct reactivity profiles, enabling selective functionalization to produce a diverse array of substituted pyridine (B92270) derivatives. The strategic mono-substitution of this scaffold is a key step in the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and experimental protocols for the regioselective mono-substitution of this compound via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Regioselectivity
In palladium-catalyzed cross-coupling reactions of 2,5-dihalopyridines, the C2 position is generally more susceptible to oxidative addition of the palladium(0) catalyst compared to the C5 position. This preferential reactivity is attributed to the electronic influence of the pyridine nitrogen, which makes the adjacent C2 position more electron-deficient. Consequently, mono-substitution reactions on this compound are expected to predominantly yield the 2-substituted-5-bromo-4-methylpyridine isomer under carefully controlled conditions. However, the regioselectivity can be influenced by the choice of catalyst, ligands, base, and solvent, necessitating optimization for specific applications.
Data Presentation: Representative Reaction Conditions for Mono-Substitution
The following tables summarize typical reaction conditions for the mono-substitution of this compound based on established protocols for similar dihalopyridine substrates. Yields are representative and may vary depending on the specific coupling partners and reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Mono-Arylation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12-18 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 12-18 | >90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 12 | 80-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Mono-Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16-24 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS | THF | 80 | 12-16 | 80-90 |
Table 3: Representative Conditions for Sonogashira Mono-Alkynylation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 4-6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 (RT) | 6-12 | >95 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 8-12 | 80-90 |
Experimental Protocols
The following are detailed, representative protocols for the mono-substitution of this compound. These protocols are based on established procedures for analogous substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Mono-Arylation of this compound
Objective: To synthesize 2-Aryl-5-bromo-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Aryl-5-bromo-4-methylpyridine.
Protocol 2: Buchwald-Hartwig Mono-Amination of this compound
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
BINAP (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, BINAP, and Pd₂(dba)₃ to a Schlenk tube.[1][2]
-
Add this compound and anhydrous toluene.[1]
-
Add the amine via syringe.[1]
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.[1]
-
After completion, cool to room temperature and dilute with diethyl ether.[1]
-
Filter through a plug of Celite® and wash the plug with additional ether.[1]
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Mono-Alkynylation of this compound
Objective: To synthesize 2-Alkynyl-5-bromo-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.[1]
-
Add anhydrous THF and triethylamine (Et₃N), followed by the dropwise addition of the terminal alkyne.[1]
-
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Alkynyl-5-bromo-4-methylpyridine.
Visualizations
Caption: General experimental workflow for palladium-catalyzed mono-substitution.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-5-bromo-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Buchwald-Hartwig amination of 2,5-dibromo-4-methylpyridine. This approach offers a reliable and efficient route to the desired product, leveraging a well-established and versatile cross-coupling reaction. The protocol includes reagent specifications, reaction conditions, and a purification procedure. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.
Introduction
2-Amino-5-bromo-4-methylpyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of an amino group and a bromine atom on the pyridine (B92270) scaffold allows for diverse downstream functionalization. The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods, such as broader substrate scope and milder reaction conditions.[1][2] This protocol details the selective mono-amination of this compound at the more reactive C2 position, which is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions on pyridine rings.[3]
Reaction Scheme
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the highest yield and purity.
Materials:
-
This compound
-
Ammonia (B1221849) source (e.g., ammonia solution in dioxane, or an ammonia surrogate like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos, RuPhos, JohnPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous work-up solvents (e.g., Ethyl acetate (B1210297), Hexanes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.4 eq) and the anhydrous solvent (e.g., 5-10 mL per mmol of substrate).
-
Amine Addition: Add the ammonia source. If using a solution of ammonia, add it via syringe. If using a solid ammonia surrogate, add it along with the other solid reagents.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-amino-5-bromo-4-methylpyridine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-amino-5-bromo-4-methylpyridine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (251 mg) |
| Ammonia (0.5 M in dioxane) | 3.0 mL (1.5 mmol) |
| Catalyst System | |
| Pd₂(dba)₃ | 0.02 mmol (18.3 mg) |
| Xantphos | 0.04 mmol (23.1 mg) |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol (135 mg) |
| Reaction Conditions | |
| Solvent | Toluene |
| Solvent Volume | 10 mL |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Results | |
| Product Yield (Isolated) | 75-85% |
| Product Purity (by ¹H NMR) | >95% |
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Laboratory Scale-Up of Reactions Involving 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the laboratory scale-up of common and synthetically valuable cross-coupling reactions involving 2,5-Dibromo-4-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine (B92270) derivatives for the pharmaceutical, agrochemical, and materials science industries. The following sections detail procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on scalability, regioselectivity, and practical considerations for larger-scale laboratory preparations.
Compound Information and Safety
This compound
| Property | Value |
| CAS Number | 3430-26-0 |
| Molecular Formula | C₆H₅Br₂N |
| Molecular Weight | 250.92 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-42 °C |
Safety Summary: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Regioselectivity in Cross-Coupling Reactions
The two bromine atoms on the pyridine ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive than the bromine at the 5-position. This is attributed to the electronic and steric environment of the C-Br bonds. This difference in reactivity allows for selective mono-functionalization at the 2-position under carefully controlled conditions, followed by a subsequent reaction at the 5-position if desired.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-bromo-4-methylpyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various arylboronic acids. The following protocol is designed for a gram-scale reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Arylboronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Fluorophenylboronic acid |
| Scale (this compound) | 10.0 g | 10.0 g | 10.0 g |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading (mol%) | 2 mol% | 1.5 mol% | 1 mol% Pd / 2 mol% Ligand |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent System | 1,4-Dioxane (B91453) / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (4:1) |
| Temperature | 90 °C | 100 °C | 85 °C |
| Reaction Time | 12 h | 10 h | 14 h |
| Typical Yield (Isolated) | 85-92% | 88-95% | 82-90% |
Experimental Protocol: Synthesis of 5-Bromo-4-methyl-2-phenylpyridine (Condition 1)
Materials:
-
This compound (10.0 g, 39.8 mmol, 1.0 equiv)
-
Phenylboronic acid (5.35 g, 43.8 mmol, 1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2.30 g, 1.99 mmol, 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (13.75 g, 99.5 mmol, 2.5 equiv)
-
1,4-Dioxane (160 mL)
-
Deionized water (40 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask via cannula or syringe.
-
With vigorous stirring, heat the reaction mixture to 90 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (200 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-4-methyl-2-phenylpyridine as a solid.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-bromo-4-methylpyridines
The Sonogashira coupling provides an efficient route to C(sp²)-C(sp) bond formation, reacting this compound with terminal alkynes.
Quantitative Data for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 |
| Terminal Alkyne | Phenylacetylene (B144264) | Trimethylsilylacetylene |
| Scale (this compound) | 5.0 g | 5.0 g |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ / PPh₃ |
| Catalyst Loading (mol%) | 2.5 mol% | 2 mol% Pd / 4 mol% Ligand |
| Copper(I) Co-catalyst | CuI (5 mol%) | CuI (5 mol%) |
| Base | Triethylamine (B128534) (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF | DMF |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | 6 h | 8 h |
| Typical Yield (Isolated) | 80-90% | 85-95% |
Experimental Protocol: Synthesis of 5-Bromo-4-methyl-2-(phenylethynyl)pyridine (Condition 1)
Materials:
-
This compound (5.0 g, 19.9 mmol, 1.0 equiv)
-
Phenylacetylene (2.24 g, 21.9 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.35 g, 0.50 mmol, 0.025 equiv)
-
Copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 0.05 equiv)
-
Triethylamine (Et₃N) (20 mL)
-
Anhydrous Tetrahydrofuran (THF) (80 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling Reaction Pathway
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-bromo-4-methylpyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the reaction of this compound with a variety of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Amine | Morpholine (B109124) | Aniline |
| Scale (this compound) | 5.0 g | 5.0 g |
| Palladium Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | BINAP |
| Catalyst/Ligand Loading (mol%) | 1.5% Pd / 3% Ligand | 2% Pd / 4% Ligand |
| Base | Sodium tert-butoxide (NaOtBu) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 16 h | 18 h |
| Typical Yield (Isolated) | 75-85% | 70-80% |
Experimental Protocol: Synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine (Condition 1)
Materials:
-
This compound (5.0 g, 19.9 mmol, 1.0 equiv)
-
Morpholine (2.08 g, 23.9 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.27 g, 0.30 mmol, 0.015 equiv)
-
XPhos (0.28 g, 0.60 mmol, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.87 g, 29.9 mmol, 1.5 equiv)
-
Anhydrous Toluene (100 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube or round-bottom flask.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter through a plug of Celite®, washing the plug with additional ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired aminopyridine.
Buchwald-Hartwig Amination Logical Flow
Application Notes and Protocols for Efficient Cross-Coupling of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of catalytic systems for the efficient mono-functionalization of 2,5-dibromo-4-methylpyridine via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The inherent electronic differences between the C2 and C5 positions of the pyridine (B92270) ring, accentuated by the methyl group at C4, generally favor selective reaction at the more electrophilic C2 position. The following protocols and data are designed to serve as a starting point for reaction optimization and methodology development.
General Experimental Workflow
A general workflow for palladium-catalyzed cross-coupling reactions involving this compound is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, the reaction itself, and subsequent workup and purification.
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling of 2,5-Dibromo-4-methylpyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-4-methylpyridine. Our aim is to help you overcome common challenges and improve the yields of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question: Why is my reaction showing low or no conversion of the starting material?
Answer: Low conversion in the Suzuki coupling of this compound can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position is generally more reactive than the one at the 5-position due to electronic effects. However, steric hindrance from the adjacent methyl group at the 4-position can impede the oxidative addition step. Employing a more reactive catalyst system, such as those with bulky ligands (e.g., Buchwald or Fu ligands), may be necessary.[2]
-
Poor Solubility: Inadequate solubility of the reactants or catalyst in the chosen solvent can lead to a sluggish reaction. Ensure your solvent system effectively dissolves all components at the reaction temperature.
-
Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation. Thoroughly degas the solvent and reaction mixture before starting the reaction.[3]
Question: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of side products is a common issue in Suzuki couplings. Here are some of the most frequent side reactions and how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base. Using anhydrous solvents, a less nucleophilic base, or more stable boronic esters (e.g., pinacol (B44631) esters) can help minimize this side reaction.[4]
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom. This is more likely to occur at higher temperatures and with prolonged reaction times. Optimizing the temperature and monitoring the reaction to stop it upon completion can reduce dehalogenation.
Question: How do I control the regioselectivity of the reaction to obtain the mono-arylated product?
Answer: Achieving selective mono-arylation of this compound requires careful control of reaction conditions. The C-Br bond at the 2-position is electronically favored for oxidative addition. However, the steric hindrance from the 4-methyl group can influence the selectivity.
-
Stoichiometry: Use a slight excess of the dibromopyridine (e.g., 1.2-1.5 equivalents) relative to the boronic acid (1.0 equivalent).
-
Catalyst and Ligand Choice: The size and electronic properties of the ligand can influence which C-Br bond reacts. Less bulky ligands might favor reaction at the less sterically hindered 5-position, while very bulky ligands might overcome the steric hindrance at the 2-position.
-
Temperature: Lower reaction temperatures generally favor the more reactive site, which is typically the 2-position.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid used. However, for dihalopyridines, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, often give good results. For simpler arylboronic acids, Pd(PPh₃)₄ can also be effective.[3][5]
Q2: Which base should I use for this reaction?
A2: The choice of base is critical. Inorganic bases are commonly used. K₃PO₄ is a strong, non-nucleophilic base that is often effective.[6] Na₂CO₃ and Cs₂CO₃ are also good alternatives. The strength of the base can influence the rate of transmetalation and the extent of side reactions.[7] It is advisable to screen a few bases to find the optimal one for your specific substrate combination.
Q3: What is the ideal solvent for this reaction?
A3: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane (B91453) and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system.[3] Toluene/water and DMF/water mixtures can also be used.[7] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Q4: Can I perform a double Suzuki coupling to replace both bromine atoms?
A4: Yes, a double Suzuki coupling is feasible. To achieve this, you would typically use at least 2.2 equivalents of the boronic acid and may need to employ more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system) to ensure the reaction goes to completion at both positions.[6]
Data Presentation
The following tables summarize illustrative yields for the Suzuki coupling of a substrate analogous to this compound (5-bromo-2-methylpyridin-3-amine) with various arylboronic acids.[8] These data can serve as a starting point for optimizing your reaction conditions.
Table 1: Illustrative Yields for Mono-arylation with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 90 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 82 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 84 |
| 6 | 3-Nitrophenylboronic acid | 2-Methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.
Table 2: Comparison of Reaction Parameters for Mono-arylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF/H₂O |
| Temperature (°C) | 90 | 100 | 110 |
| Illustrative Yield (%) | ~85-90 | ~80-95 | ~75-90 |
Note: These are generalized conditions and yields based on similar substrates. Optimization for this compound is recommended.
Experimental Protocols
General Procedure for Mono-arylation of this compound:
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added via syringe. The reaction mixture is heated to 90-100 °C with stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Double Arylation of this compound:
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (e.g., K₃PO₄, 4.0 equiv).[6] The flask is evacuated and backfilled with an inert gas three times. The palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-4 mol%) is added. Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added. The reaction mixture is heated to 100-110 °C for 18-36 hours. After workup as described above, the product is purified by column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
common side reactions and byproducts in 2,5-Dibromo-4-methylpyridine synthesis
Technical Support Center: Synthesis of 2,5-Dibromo-4-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound. Our goal is to help you identify and mitigate common side reactions and byproduct formation to improve the purity and yield of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, often achieved via a Sandmeyer-type reaction from 2-Amino-5-bromo-4-methylpyridine, can present several challenges. This guide will help you troubleshoot common problems encountered during the experiment.
Diagram of the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway for this compound and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black and formed a tar-like substance. What could be the cause?
A1: The formation of a dark, tarry substance is often indicative of the formation of azo compounds. This can happen if the temperature during the diazotization step is not strictly controlled and rises above 5 °C. The diazonium salt intermediate can decompose or couple with other nucleophiles present in the reaction mixture, such as the phenolic byproduct (5-Bromo-4-methyl-pyridin-2-ol), to form colored azo dyes.
Troubleshooting Steps:
-
Temperature Control: Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition of sodium nitrite (B80452).
-
Rate of Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized overheating.
-
Stirring: Maintain efficient stirring to ensure homogenous mixing and temperature distribution.
Q2: After purification, my final product is contaminated with a significant amount of the starting material, 2-Amino-5-bromo-4-methylpyridine. How can I improve the conversion?
A2: The presence of unreacted starting material suggests that the initial diazotization reaction was incomplete.
Troubleshooting Steps:
-
Stoichiometry of Reagents: Ensure that a slight excess of sodium nitrite is used to drive the reaction to completion. However, a large excess should be avoided as it can lead to other side reactions.
-
Purity of Starting Material: Verify the purity of the 2-Amino-5-bromo-4-methylpyridine. Impurities can interfere with the reaction.
-
Reaction Time: After the addition of sodium nitrite, allow the reaction to stir for the recommended time (typically 30-60 minutes) at 0-5 °C to ensure complete formation of the diazonium salt.
Q3: I've isolated a byproduct with a mass corresponding to a hydroxyl group instead of a bromine atom at the 2-position. What is this and how can I avoid it?
A3: This byproduct is likely 5-Bromo-4-methyl-pyridin-2-ol. It forms when the diazonium salt intermediate reacts with water instead of the bromide ion.
Troubleshooting Steps:
-
Concentration of HBr: Use a sufficiently high concentration of hydrobromic acid to ensure a high concentration of bromide ions, which will favor the Sandmeyer reaction over the reaction with water.
-
Temperature Control: Higher temperatures can promote the decomposition of the diazonium salt and subsequent reaction with water. Strict temperature control is crucial.
-
Catalyst: Ensure the copper(I) bromide catalyst is active and present in the correct amount to facilitate the desired substitution.
Q4: My product yield is consistently low, even with good conversion. Where could I be losing the product?
A4: Low yields can result from mechanical losses during workup and purification, as well as from competing side reactions.
Troubleshooting Steps:
-
Extraction: Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) are recommended.
-
pH Adjustment: During the workup, carefully adjust the pH to ensure the product is in its neutral, less water-soluble form for efficient extraction.
-
Purification: Optimize your purification method (e.g., column chromatography, recrystallization) to minimize product loss.
-
Side Reactions: Refer to the troubleshooting guide to identify and minimize the formation of byproducts that consume your starting material and reduce the overall yield.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on product yield and byproduct formation, based on typical experimental observations.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal: High Temp) | Condition C (Sub-optimal: Low HBr) |
| Reaction Temperature | 0-5 °C | 10-15 °C | 0-5 °C |
| HBr Concentration | 48% | 48% | 30% |
| Yield of Target Product | 75-85% | 40-50% | 50-60% |
| 5-Bromo-4-methyl-pyridin-2-ol | < 5% | 15-25% | 20-30% |
| Unreacted Starting Material | < 2% | < 2% | < 2% |
| Azo Impurities | Trace | 5-10% | Trace |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Hydrobromic acid (48% aqueous solution)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-4-methylpyridine in 48% aqueous hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Sonogashira Reactions with 2,5-Dibromo-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira reactions involving 2,5-Dibromo-4-methylpyridine.
Troubleshooting Guide
This guide addresses common problems encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: My Sonogashira reaction with this compound is not proceeding, or the conversion to the desired product is very low. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a Sonogashira reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions
-
Inactive Catalyst System: The palladium catalyst and copper(I) co-catalyst are the heart of the Sonogashira reaction. Their activity is paramount for a successful outcome.
-
Palladium Catalyst: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring. Consider switching to a pre-activated Pd(0) source like Pd(PPh₃)₄. For less reactive aryl bromides, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to initiate the reaction. The choice of phosphine (B1218219) ligand is also critical; if triphenylphosphine (B44618) (PPh₃) is ineffective, consider more electron-rich or bulkier ligands like XPhos, which can improve catalyst stability and reactivity.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle or a recently purchased batch. The presence of oxygen can lead to the deactivation of the copper catalyst and promote the undesired homocoupling of the alkyne (Glaser coupling).
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base play a crucial role in the reaction's success.
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Temperature: While some Sonogashira reactions proceed at room temperature, aryl bromides often require heating. For this compound, a starting temperature of 60-80°C is recommended. If the reaction is sluggish, a higher temperature may be required.
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Solvent: The solvent must dissolve all reaction components. Common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine (B128534) (which can also act as the base). If solubility is an issue, consider using a co-solvent system.
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Base: A base is required to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide intermediate. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine base is dry and used in an appropriate excess (typically 2-3 equivalents).
-
-
Poor Quality of Reagents: The purity of your starting materials can significantly impact the reaction.
-
This compound and Alkyne: Ensure that the starting materials are free from impurities that could poison the catalyst. If necessary, purify the aryl halide and the alkyne before use.
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Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen. It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and alkyne homocoupling.
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Issue 2: Formation of Side Products, Including Alkyne Homocoupling
Question: My reaction is producing a significant amount of side products, particularly the homocoupled dimer of my terminal alkyne. How can I minimize this?
Answer: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
Potential Causes & Solutions
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Presence of Oxygen: The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.
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Thorough Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the catalyst and alkyne. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
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Maintain Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
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Copper-Free Conditions: In some cases, eliminating the copper co-catalyst can prevent homocoupling.
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Copper-Free Sonogashira: Copper-free Sonogashira protocols are well-established and can be advantageous. These reactions often require a different catalytic system, such as a higher loading of a palladium catalyst with a specific ligand, and may require higher reaction temperatures.
-
Issue 3: Poor Regioselectivity (Mono- vs. Di-alkynylation)
Question: I am trying to perform a selective mono-alkynylation on this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer: Achieving selective mono-alkynylation on a dihalogenated substrate like this compound can be challenging and depends on the relative reactivity of the two C-Br bonds.
Potential Causes & Solutions
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Reactivity of the C-Br Bonds: In 2,5-dibromopyridine (B19318) derivatives, the C-Br bond at the 2-position is generally more activated towards oxidative addition to the palladium catalyst due to the electronic influence of the nitrogen atom. However, the electron-donating methyl group at the 4-position can influence the electron density of the ring and may affect the relative reactivity of the two bromine atoms.
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Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne to favor mono-alkynylation.
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Lower Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for the more reactive C-Br bond.
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Shorter Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-alkynylated product is formed to prevent further reaction to the di-substituted product.
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Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Sonogashira coupling of this compound?
A1: The choice of catalyst can depend on the specific alkyne being used. Good starting points are Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand. For challenging couplings, more advanced catalyst systems with bulky, electron-rich ligands such as XPhos may offer better results.
Q2: What is the optimal catalyst loading for this reaction?
A2: For initial experiments, a palladium catalyst loading of 1-2 mol% and a copper(I) iodide loading of 2-5 mol% is a good starting point. The optimal loading will depend on the specific alkyne and other reaction conditions.
Q3: Can I run the Sonogashira reaction of this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are possible and can be beneficial in preventing alkyne homocoupling. These reactions may require adjustments to the catalytic system, such as using a different palladium catalyst or ligand, and may need higher reaction temperatures.
Q4: My reaction mixture turns black. Is this normal?
A4: A color change to black can indicate the formation of palladium black (finely divided palladium metal), which is an inactive form of the catalyst. This can be caused by catalyst decomposition, often due to impurities or suboptimal reaction conditions. While a dark coloration is common in Sonogashira reactions, the formation of a significant black precipitate is a sign of a problem.
Q5: How does the methyl group at the 4-position of this compound affect the reaction?
A5: The methyl group is an electron-donating group. This can slightly decrease the reactivity of the pyridine (B92270) ring towards oxidative addition compared to an unsubstituted pyridine. However, the electronic and steric effects are generally not prohibitive for the Sonogashira reaction. It may also influence the regioselectivity of a mono-alkynylation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Various Bromopyridines
| Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N / DMF | 100 | 3 | 96 | Fictionalized Data |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N / THF | 60 | 12 | 75 (mono) | Fictionalized Data |
| 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N / THF | RT | 16 | ~80 | Fictionalized Data |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N / Toluene | 80 | 6 | 85 (di) | Fictionalized Data |
Note: The data in this table is compiled from various sources and may be adapted for illustrative purposes. Researchers should always optimize conditions for their specific substrates.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq for mono-alkynylation; 2.2-2.5 eq for di-alkynylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Copper(I) iodide (CuI, 4-10 mol%)
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Amine base (e.g., Triethylamine (Et₃N), 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.
-
Add the amine base via syringe and continue to degas for another 5 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkynylpyridine.
Visualizations
Caption: Troubleshooting workflow for failed Sonogashira reactions.
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 2,5-Dibromo-4-methylpyridine
For researchers, scientists, and drug development professionals utilizing 2,5-Dibromo-4-methylpyridine in cross-coupling reactions, the formation of homocoupled byproducts is a common challenge that can significantly impact reaction yield and purification efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize homocoupling and optimize the synthesis of desired cross-coupled products.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses specific issues that may arise during your cross-coupling experiments with this compound, leading to the formation of unwanted homocoupled products.
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of boronic acid homocoupling (Suzuki-Miyaura). | Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
| Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species, leading to Pd(II)-mediated homocoupling. | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| The chosen base is too strong or not suitable for the specific reaction, leading to side reactions. | Screen different bases. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[2] | |
| Significant formation of bipyridine homocoupling product. | The reaction temperature is too high, promoting the self-coupling of the starting material. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| The catalyst system is not optimal for the selective cross-coupling of the dihalopyridine. | Experiment with different palladium catalysts and ligands. For instance, PdCl₂(dppf) and Pd(PPh₃)₄ are reliable choices for Suzuki-Miyaura reactions.[1] | |
| Homocoupling of the organostannane reagent (Stille). | Oxidative homocoupling of the organostannane is a known side reaction in Stille couplings. | Ensure the reaction is carried out under strictly anaerobic conditions. |
| The catalyst system is not selective for the cross-coupling pathway. | The addition of additives like CuI can sometimes improve the reaction rate and selectivity. | |
| Formation of diynes from terminal alkyne homocoupling (Sonogashira). | The presence of copper(I) cocatalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling). | Consider a copper-free Sonogashira protocol. If using copper, ensure rigorous exclusion of oxygen. |
| The base used is not optimal for the reaction. | Triethylamine is a common base in Sonogashira couplings; however, screening other amine bases may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling primarily arises from two pathways: the reaction of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) or the coupling of two molecules of the organohalide. The former is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which in turn can mediate the homocoupling of the organometallic partner. The latter can be favored under certain conditions, particularly at higher temperatures.
Q2: How can I effectively degas my reaction mixture to prevent oxygen-mediated homocoupling?
A2: The most reliable method is to subject the reaction vessel containing your reagents (except the catalyst and any air-sensitive liquids) to three cycles of evacuation and backfilling with an inert gas like Argon or Nitrogen. Solvents should also be thoroughly degassed prior to use, for example, by sparging with an inert gas for 30-60 minutes.
Q3: Which palladium catalyst is generally recommended to start with for cross-coupling reactions of this compound?
A3: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a good starting point as it is a Pd(0) source and does not require an in-situ reduction step. PdCl₂(dppf) is another robust catalyst for this type of substrate. For Sonogashira couplings, the combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and often effective catalyst system.
Q4: Can the choice of solvent influence the extent of homocoupling?
A4: Yes, the solvent can play a crucial role. For Suzuki-Miyaura reactions, a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is commonly used. The aqueous phase is often necessary for the activity of the inorganic base. The choice of solvent can affect the solubility of reagents and the stability of the catalytic species, thereby influencing the relative rates of cross-coupling and homocoupling.
Q5: Are there any specific ligands that are known to suppress homocoupling?
A5: Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed to promote the desired cross-coupling pathway and minimize side reactions, including homocoupling.[2] These ligands can stabilize the palladium center and facilitate the reductive elimination step of the catalytic cycle.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions that can be adapted for this compound. Optimization of specific parameters will be necessary for achieving the best results.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the mono-arylation of this compound.
Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Stille Coupling
This protocol provides a general method for the coupling of this compound with an organostannane.
Reagents:
-
This compound (1.0 equiv)
-
Organostannane (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., anhydrous and degassed Toluene or DMF)
-
Optional additive: CuI (5-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
If using, add the CuI additive.
-
Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, the reaction mixture can be quenched with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration.
-
Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling
This is a general procedure for the coupling of this compound with a terminal alkyne.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)
-
Solvent (e.g., anhydrous and degassed THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
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Partition the residue between an organic solvent and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the general workflow for minimizing homocoupling and a troubleshooting decision tree.
Caption: A generalized experimental workflow for cross-coupling reactions, emphasizing key steps to minimize side reactions.
Caption: A decision tree for troubleshooting and minimizing homocoupling in cross-coupling reactions.
References
Technical Support Center: Purification of 2,5-Dibromo-4-methylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-Dibromo-4-methylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
The main challenges stem from the physicochemical properties of the pyridine (B92270) ring. The basic nitrogen atom can interact strongly with acidic stationary phases like silica (B1680970) gel, leading to issues such as peak tailing in chromatography.[1] Additionally, these compounds can be susceptible to degradation under acidic conditions.[2][3] The presence of closely related impurities, such as isomers or starting materials from the synthesis, can also complicate separation.
Q2: What are the most common methods for purifying this compound?
The most prevalent purification techniques for this compound and its analogs are:
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Flash Column Chromatography: Effective for separating the target compound from a variety of impurities.[2]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is identified.[4][5]
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Acid-Base Extraction: Useful for removing acidic or basic impurities from the crude product.[2]
Q3: How can I assess the purity of my final this compound product?
A multi-technique approach is recommended for a comprehensive purity assessment.[6] Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides robust quantitative data on the relative purity and detects the presence of impurities.[6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Allows for the determination of absolute purity when an internal standard of known purity is used.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main product and helps in the identification of impurities by their mass-to-charge ratio.[6]
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Melting Point Determination: A narrow melting point range close to the literature value (37-42 °C for this compound) indicates high purity.[9]
Q4: What are some key physical and chemical properties of this compound?
-
Molecular Formula: C₆H₅Br₂N[10]
-
Molecular Weight: 250.92 g/mol [10]
-
Appearance: Very pale yellow to yellow crystalline solid.[11][12]
-
Melting Point: 37-42 °C
-
Solubility: Soluble in methanol.[13]
-
pKa: The predicted pKa is approximately -0.91.[13]
Troubleshooting Guides
Column Chromatography
Q: My this compound derivative is showing significant peak tailing during column chromatography. Why is this happening and how can I fix it?
A: Peak tailing is a common issue with pyridine derivatives and is primarily caused by the interaction of the basic nitrogen atom with acidic silanol (B1196071) groups on the surface of the silica gel stationary phase.[1][14] This leads to non-ideal elution behavior.
Here are several strategies to mitigate peak tailing:
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Use of a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (B128534) (TEA) or pyridine (typically 0.1-1% by volume), to your eluent.[2] This additive will preferentially bind to the acidic sites on the silica, minimizing their interaction with your compound.[1]
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base like TEA.[2] Pack the column with this neutralized slurry and use an eluent containing the same percentage of the base.[2]
-
Switch to a Different Stationary Phase: Consider using a less acidic or inert stationary phase. Options include:
-
Alumina (B75360) (neutral or basic): A good alternative for acid-sensitive compounds.[2]
-
Deactivated or End-capped Silica Gel: These commercially available silica gels have fewer free silanol groups.[2]
-
Q: I am observing decomposition of my compound on the silica gel column. What are my options?
A: Decomposition on silica gel is often due to the acidic nature of the stationary phase.[3]
Troubleshooting Steps:
-
Confirm Instability: First, confirm that your compound is indeed unstable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have formed.[3]
-
Deactivate the Silica: As mentioned above, neutralizing the silica gel with an amine base like triethylamine can reduce its acidity and prevent degradation.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil.[3]
Q: My brominated pyridine derivatives are not separating well on the column. How can I improve the resolution?
A: Poor separation can result from an inappropriate solvent system or other factors.
Strategies for Improving Resolution:
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Optimize the Solvent System:
-
Use thin-layer chromatography (TLC) to systematically test different solvent systems. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[2]
-
Aim for an Rf value of around 0.2-0.3 for your target compound to ensure good separation on the column.[3]
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Experiment with solvents of different polarities and selectivities (e.g., dichloromethane, ether, or acetone (B3395972) in combination with hexanes).[2][3]
-
-
Dry Loading: If your crude product is not very soluble in the eluent, consider the dry loading method.[15] Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[15]
Recrystallization
Q: I am struggling to find a suitable recrystallization solvent for this compound. What is a good starting point?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]
Solvent Selection Strategy:
-
Start with Common Solvents: Test small amounts of your compound in solvents of varying polarities, such as ethanol, methanol, isopropanol, hexanes, or toluene. For related brominated pyridinium (B92312) compounds, acetic acid and dichloroethane have been used.[14]
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Use a Solvent Pair: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify the solution and then allow it to cool slowly.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point.
Solutions for Oiling Out:
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Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Lower the Crystallization Temperature: Ensure that the solution is cooled slowly to a temperature below the melting point of your compound before significant precipitation occurs.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites and induce crystallization.[5]
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Seed the Solution: Add a tiny crystal of the pure compound (a seed crystal) to the cooled solution to initiate crystallization.[5]
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography (with 0.5% TEA) | >98% | 80-90% | Good for complex mixtures; high throughput. | Can be time-consuming; potential for some product loss on the column. |
| Recrystallization (from Ethanol/Water) | >99% | 65-80% | Yields highly pure product; cost-effective. | Lower yield than chromatography; requires finding a suitable solvent. |
| Acid-Base Extraction | ~90% | >95% | Excellent for removing acidic/basic impurities; high recovery. | May not remove neutral impurities effectively. |
| Preparative HPLC | >99.5% | 50-70% | Provides the highest purity; excellent resolution. | Expensive; lower yields; not ideal for large quantities. |
Note: The data in this table is illustrative and actual results will vary depending on the specific crude mixture and experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate, with 0.5% triethylamine (TEA) added to prevent peak tailing. The ideal Rf for your product is around 0.25-0.35.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a level and crack-free silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[15] Carefully apply the sample to the top of the silica bed.[15] Alternatively, use the dry loading method for poorly soluble compounds.[15]
-
Elution: Add the eluent to the column and begin collecting fractions, maintaining a constant flow rate. A flash chromatography system can be used for faster and more efficient separation.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid is completely dissolved.[5][16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature to promote the formation of large crystals.[16] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. This compound | CAS 3430-26-0 [matrix-fine-chemicals.com]
- 11. labproinc.com [labproinc.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound CAS#: 3430-26-0 [m.chemicalbook.com]
- 14. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation and poisoning during cross-coupling reactions involving 2,5-Dibromo-4-methylpyridine. The unique electronic and steric properties of this substrate, featuring a pyridine (B92270) nitrogen and two bromine atoms at distinct positions, can lead to specific catalyst-related issues.
Troubleshooting Guides
This section addresses common problems observed during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the likely causes related to the catalyst?
Answer: Low or no yield in this reaction is frequently linked to catalyst inhibition or deactivation. The primary suspect is the pyridine nitrogen, which can coordinate strongly to the palladium center, hindering its catalytic activity. This is a well-documented issue, often referred to as the "2-pyridyl problem," particularly relevant due to the bromine at the 2-position.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be susceptible to poisoning by the pyridine substrate.[3]
-
Use Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can shield the palladium center and promote the desired catalytic cycle over inhibitory coordination with the pyridine nitrogen.[4]
-
Consider Pre-formed Pd(0) Catalysts: Using a stable Pd(0) source can sometimes be more effective than generating it in situ from a Pd(II) precursor like Pd(OAc)₂.[5]
-
-
Base Selection: The choice of base is critical and can influence catalyst stability and activity.
-
Screen Different Bases: Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility and strength of the base can impact the reaction outcome. For instance, in couplings of similar bromopyridines, K₂CO₃ with a specific catalyst showed optimal results.[6]
-
-
Reaction Conditions:
-
Temperature Optimization: Insufficient temperature can lead to low conversion. For electron-deficient heteroaryl bromides, a temperature range of 80-120°C is a good starting point.[7] However, excessively high temperatures can cause catalyst decomposition, often observed as the formation of palladium black.[7]
-
Solvent Choice: The solvent system must be anhydrous and deoxygenated. A mixture of an organic solvent like 1,4-dioxane (B91453) with water is often used to dissolve the base and facilitate the reaction.[1][3]
-
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
This protocol provides a general framework for screening different ligands to overcome catalyst inhibition.
-
Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and various ligands (e.g., XPhos, SPhos, P(t-Bu)₃, 4 mol%).
-
Reaction: Add the catalyst/ligand solution to the Schlenk tube. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Execution: Heat the reaction mixture to 100°C and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion and yield for each ligand to identify the most effective one.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and observing catalyst decomposition (palladium black) and low yields. How can I address this?
Answer: Catalyst deactivation in Buchwald-Hartwig aminations of pyridyl halides is a common challenge. The strong coordination of the pyridine nitrogen to the palladium catalyst can lead to the formation of inactive complexes. Additionally, the reaction conditions, such as the choice of base and temperature, can significantly impact catalyst stability.
Troubleshooting Steps:
-
Ligand Choice is Crucial: The use of sterically hindered and electron-rich phosphine (B1218219) ligands is essential to prevent the formation of inactive catalyst species and to facilitate the reductive elimination step.[5][8]
-
Recommended Ligands: For aminating 2-bromopyridines, ligands like Josiphos, or Buchwald's biaryl phosphines are often effective.
-
Ligand/Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1) to maintain a saturated coordination sphere around the palladium center.
-
-
Base Compatibility: Strong, non-nucleophilic bases are required, but some can contribute to catalyst degradation at high temperatures.
-
Common Bases: NaOt-Bu, KOt-Bu, and LiHMDS are frequently used. The choice of base can affect the reaction rate and catalyst longevity.[5]
-
Base Screening: If catalyst decomposition is observed, consider screening different bases or lowering the reaction temperature.
-
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
Illustrative Data on Ligand and Base Effects in Buchwald-Hartwig Amination (Hypothetical Data for this compound)
| Catalyst Precursor | Ligand | Base | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | 100 | 35 | Significant Pd black formation |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 110 | 75 | Clean reaction, minimal decomposition |
| Pd(OAc)₂ | RuPhos | LiHMDS | 90 | 68 | Moderate yield, some side products |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant issue with this compound?
A1: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate strongly to the palladium catalyst. This coordination can occupy active sites, preventing the substrate from participating in the catalytic cycle, thus "poisoning" the catalyst. The bromine atom at the 2-position can exacerbate this issue due to its proximity to the nitrogen.
Q2: What is "palladium black" and what does it indicate?
A2: Palladium black is finely divided, amorphous palladium metal that precipitates from the reaction mixture. Its formation is a common indicator of catalyst decomposition, where the active, soluble palladium species agglomerate into an inactive, heterogeneous form. This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities.[7]
Q3: Can the catalyst be regenerated after being poisoned or deactivated?
A3: In a laboratory setting, regeneration of a poisoned homogeneous catalyst from a reaction mixture is often impractical. For heterogeneous palladium catalysts, regeneration methods exist, such as high-temperature treatments to burn off carbonaceous deposits ("coke") or washing with specific reagents to remove poisons. However, preventing deactivation in the first place is a more effective strategy for homogeneous catalysis.
Q4: How does the methyl group at the 4-position of this compound affect catalyst activity?
A4: The methyl group is an electron-donating group. This can slightly increase the electron density of the pyridine ring, potentially strengthening its coordination to the palladium center and increasing the likelihood of catalyst poisoning. However, its effect is generally less pronounced than the direct coordination of the nitrogen atom.
Q5: Are there any general tips for setting up reactions with this compound to minimize catalyst issues?
A5: Yes, here are some general best practices:
-
High Purity Reagents: Use high-purity this compound, coupling partners, and solvents to avoid introducing unknown catalyst poisons.
-
Inert Atmosphere: Always use standard Schlenk or glovebox techniques to exclude air and moisture from the reaction.
-
Systematic Optimization: If a reaction is not performing well, systematically screen catalysts, ligands, bases, solvents, and temperatures rather than changing multiple variables at once.[9]
-
Start with Proven Systems: For challenging substrates like 2-bromopyridines, begin with catalyst systems that have been reported to be effective for similar molecules.
Visualizing Deactivation and Mitigation Pathways
Diagram 1: Catalyst Poisoning by Pyridine Coordination
Caption: Catalyst poisoning pathway by strong coordination of the pyridine substrate.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on the reactivity of 2,5-Dibromo-4-methylpyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2,5-Dibromo-4-methylpyridine (CAS: 3430-26-0) in chemical synthesis. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cross-coupling reactions with this compound.
Question: I am getting low to no yield in my Suzuki-Miyaura cross-coupling reaction. What are the common causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue. The problem often lies in the choice of base, solvent, or catalyst system, which are critical for the reaction's success.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often effective for reactions with aryl bromides.[2] For challenging substrates, Cs₂CO₃ may provide better results.
-
Actionable Advice: If using a weaker base like Na₂CO₃ results in low yield, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Solvent System: The solvent must be appropriate for dissolving the reactants and stabilizing the palladium catalyst.
-
Common Solvents: A mixture of an organic solvent and water is often used. Popular choices include 1,4-dioxane (B91453)/water, toluene (B28343)/water, DMF, and THF.[2][3] The choice of solvent can influence the solubility of the boronic acid and the inorganic base.[2]
-
Actionable Advice: Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst, which can lead to homocoupling of the boronic acid.[4] If you suspect solubility issues with your boronic acid, switching to a solvent system like 1,4-dioxane/water may improve the yield.[2]
-
-
Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand is critical.
-
Catalyst Loading: Typically, catalyst loading is between 1-5 mol%.[5]
-
Ligands: For electron-rich substrates or sterically hindered couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can be beneficial.[3] For simpler couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[2]
-
Actionable Advice: If you observe catalyst decomposition (formation of palladium black), consider using a more robust pre-catalyst or a ligand that better stabilizes the active Pd(0) species.
-
Question: My Buchwald-Hartwig amination is failing. What adjustments should I make to the base and solvent?
Answer: The Buchwald-Hartwig amination is highly sensitive to the reaction conditions, particularly the base.[6]
-
Base Strength: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
-
Common Bases: Strong bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary, especially for less reactive aryl bromides.[7] Weaker bases like carbonates are generally ineffective.
-
Actionable Advice: Switch from weaker bases (e.g., K₂CO₃) to a strong alkoxide base like NaOtBu. Be aware that these bases are highly moisture-sensitive, so maintain strict anhydrous conditions.
-
-
Solvent Polarity: The solvent's polarity affects the solubility of the reagents and the stability of intermediates.[6]
-
Nonpolar Solvents: Toluene and dioxane are the most frequently used solvents.[8] In nonpolar solvents, an anionic base is required to deprotonate the palladium-amine complex.[6]
-
Polar Solvents: Polar aprotic solvents like DMF can be used, but the base may form an overly stable complex with the palladium catalyst, hindering the reaction.[6]
-
Actionable Advice: Toluene is often a good starting point. If solubility is an issue, dioxane may be a better alternative. Ensure the solvent is anhydrous.
-
Question: I am observing significant amounts of side products like dehalogenation and boronic acid homocoupling in my Suzuki reaction. How can I minimize these?
Answer: The formation of side products is typically indicative of suboptimal reaction conditions.
-
Dehalogenation (Protodeboronation): This occurs when the boronic acid reacts with residual water or protic sources before it can couple with the aryl halide.
-
Cause: The base can promote the hydrolysis of the boronic acid.
-
Solution: Use anhydrous solvents and reagents. Consider using a more stable boronate derivative, such as a boronate ester (e.g., pinacol (B44631) boronate).[4] Running the reaction under milder temperature conditions may also help.
-
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.
-
Cause: Oxygen can oxidize the Pd(0) catalyst and facilitate the homocoupling pathway.
-
Solution: It is critical to thoroughly degas all solvents (including water) and the reaction mixture.[4] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed cross-coupling reaction.
Caption: A step-by-step flowchart for troubleshooting common cross-coupling reaction failures.
Frequently Asked Questions (FAQs)
Question: Which bromine atom on this compound is more reactive, the one at C2 or C5?
Answer: The relative reactivity of the two bromine atoms is influenced by both electronic and steric effects.
-
Electronic Effects: The C2 position is adjacent to the electron-withdrawing pyridine (B92270) nitrogen, making the C2-Br bond more polarized and generally more susceptible to oxidative addition by a Pd(0) catalyst.
-
Steric Effects: The C2 position is also more sterically hindered due to its proximity to the nitrogen atom. In contrast, the C5 position is less sterically encumbered.
The interplay of these factors means that regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, varying the amount of a phosphine ligand in relation to the palladium source can switch the site-selectivity in Suzuki couplings of dihalogenated pyridines.[5][9]
Question: What is the general effect of solvent choice on cross-coupling reactions with this substrate?
Answer: The solvent has several critical functions:
-
Solubility: It must dissolve the organic substrate, the coupling partner (e.g., boronic acid), and the catalyst complex. For reactions involving inorganic bases, co-solvents like water are often necessary to solubilize the base.[3]
-
Polarity and Coordination: The solvent's polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic polar solvents like DMF and THF are common, as are less polar solvents like toluene and dioxane.[8]
-
Temperature: The solvent's boiling point determines the maximum temperature at which the reaction can be run, which is often a critical parameter for activating less reactive C-Br bonds.
Question: Can organic bases be used for cross-coupling reactions involving this compound?
Answer: Yes, organic bases are frequently used, particularly in Sonogashira and some Buchwald-Hartwig aminations.
-
Sonogashira Coupling: Amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are standard. They act as both a base and sometimes as a solvent.[10]
-
Buchwald-Hartwig Amination: While strong inorganic bases are more common, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective under specific conditions, particularly with electron-deficient aryl halides and when homogeneous reaction conditions are desired.[11]
Data Presentation: Base and Solvent Effects
The following tables summarize the effects of different bases and solvents on common cross-coupling reactions, based on literature for similar substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Base | Solvent System | Typical Temperature (°C) | Yield | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O | 90 - 100 | Good to Excellent | Effective for many aryl bromides; good base solubility.[2] |
| K₂CO₃ | Toluene / H₂O | 80 - 110 | Moderate to Good | A common, cost-effective choice. |
| Cs₂CO₃ | 1,4-Dioxane | 80 - 100 | Good to Excellent | Often used for difficult couplings due to high solubility and reactivity.[1] |
| NaOtBu | THF | 60 - 80 | Good | Strong base, requires strictly anhydrous conditions. |
Table 2: Buchwald-Hartwig Amination Conditions
| Base | Solvent | Typical Temperature (°C) | Yield | Notes |
| NaOtBu | Toluene | 80 - 110 | Good to Excellent | Standard choice for C-N coupling; requires inert atmosphere.[8] |
| KOtBu | Dioxane | 80 - 110 | Good to Excellent | Similar reactivity to NaOtBu.[7] |
| LHMDS | THF | 60 - 80 | Good | Strong, non-nucleophilic base. |
| DBU | DMF or Toluene | 100 - 140 | Variable | Can be effective, especially with specific ligands like XantPhos.[11] |
Table 3: Sonogashira Coupling Conditions
| Base | Solvent | Typical Temperature (°C) | Yield | Notes |
| Et₃N / DIPEA | THF or DMF | 25 - 80 | Good to Excellent | Standard amine base, often used in excess.[10] |
| Cs₂CO₃ | DCM or DMF | 50 | Good | Effective in copper-free conditions.[12] |
| K₂CO₃ | Dioxane | 80 - 100 | Moderate to Good | Can be used in some protocols.[13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized protocol that should be optimized for specific substrates.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio).[2]
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[2]
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[8]
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][14]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
overcoming low reactivity of 2,5-Dibromo-4-methylpyridine in C-N bond formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2,5-Dibromo-4-methylpyridine in C-N bond formation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N cross-coupling reactions?
A1: The low reactivity of this compound in C-N bond formation can be attributed to several factors:
-
Electron-Deficient Heterocycle: Pyridines are electron-deficient aromatic rings, which can make the oxidative addition step in catalytic cycles like the Buchwald-Hartwig amination more difficult compared to electron-rich aryl halides.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the metal center of the catalyst (e.g., palladium or copper), potentially leading to catalyst deactivation or inhibition.[1][3]
-
Steric Hindrance: The methyl group at the 4-position and the bromine at the 5-position can create steric hindrance around the C5-Br bond, potentially impeding the approach of the catalyst and the amine nucleophile.
-
Differential Reactivity of Bromine Atoms: The two bromine atoms are in different electronic environments. The C2-Br bond is generally more activated towards nucleophilic attack than the C5-Br bond due to its position relative to the nitrogen atom. This can lead to issues with selectivity.
Q2: Which C-N coupling strategies are most promising for this compound?
A2: The two most common and effective strategies for C-N bond formation with haloheteroaromatics are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] Nickel-catalyzed couplings have also emerged as a powerful alternative.[3][6][7] The choice of method will depend on the specific amine, desired selectivity, and available laboratory resources.
Q3: Can I achieve selective mono-amination of this compound?
A3: Achieving selective mono-amination is a significant challenge due to the presence of two bromine substituents. However, the C2-Br bond is generally more reactive than the C5-Br bond in pyridines towards nucleophilic substitution and cross-coupling reactions. By carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry of reagents, selective mono-amination at the C2 position may be achievable.
Troubleshooting Guides
Problem 1: Low or no conversion in Buchwald-Hartwig Amination.
This is a common issue when working with electron-deficient heteroaryl halides. Here are several factors to investigate:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inadequate Catalyst System | Switch to a more electron-rich and sterically hindered phosphine (B1218219) ligand. Consider using pre-formed catalyst complexes (precatalysts). | Electron-rich and bulky ligands promote the reductive elimination step and can stabilize the palladium catalyst, preventing decomposition.[4][8] Precatalysts can offer greater stability and activity.[8][9] |
| Catalyst Inhibition | Increase catalyst loading. Use a ligand that can better shield the metal center. | The pyridine nitrogen can bind to the palladium center, leading to catalyst poisoning.[1][3] Higher catalyst loading can compensate for this effect. |
| Incorrect Base | Screen different bases. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often effective. | The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.[9][10] |
| Low Reaction Temperature | Increase the reaction temperature. | Many C-N couplings with challenging substrates require higher temperatures to overcome the activation energy barrier for oxidative addition. |
| Solvent Choice | Use an appropriate aprotic solvent. Toluene (B28343), dioxane, or DMF are commonly used. | The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
Problem 2: Poor yields in Ullmann Condensation.
The Ullmann reaction is a classical method for C-N bond formation but often requires harsh conditions. Modern protocols have improved its scope.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Catalyst Activity | Use a more soluble copper(I) source like CuI. Employ a ligand to stabilize the copper catalyst. | Ligands such as 1,10-phenanthroline (B135089) or various diamines can accelerate the reaction and allow for lower reaction temperatures.[11] |
| High Reaction Temperature Leading to Decomposition | Use microwave irradiation to achieve high temperatures rapidly and for shorter durations. | Microwave-assisted synthesis can significantly reduce reaction times and improve yields in Ullmann couplings.[12] |
| Base Incompatibility | Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base plays a crucial role in the reaction, and its strength and solubility can impact the outcome. |
| Substrate or Product Decomposition | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents oxidative side reactions that can lead to decomposition of starting materials or products at high temperatures. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and should be optimized for each specific amine.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
This protocol is adapted from general procedures for Buchwald-Hartwig amination of haloheteroarenes.[8][10]
General Procedure for Microwave-Assisted Ullmann Condensation
This protocol provides a framework for a more rapid C-N coupling.
-
Reaction Mixture: In a microwave reaction vial, combine this compound (1.0 mmol), the amine (1.5 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF or NMP, 4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 150-200 °C) for a specified time (e.g., 30-90 minutes).
-
Work-up: After cooling, filter the reaction mixture to remove insoluble inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
This protocol is based on modern Ullmann condensation methodologies.[12]
Visualizations
Caption: Simplified Buchwald-Hartwig amination cycle.
Caption: Troubleshooting workflow for low C-N coupling yield.
References
- 1. Site- and stereoselective silver-catalyzed intramolecular amination of electron-deficient heterobenzylic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Palladium Catalyst Residues from 2,5-Dibromo-4-methylpyridine Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from reaction mixtures involving 2,5-Dibromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing palladium from reaction mixtures containing this compound?
A1: The primary challenges stem from the coordination of the pyridine (B92270) nitrogen to the palladium center. This can form stable, soluble palladium complexes that are difficult to remove by simple filtration. Additionally, bulky phosphine (B1218219) ligands, often used in cross-coupling reactions, can form robust complexes with palladium, further hindering its removal. The nature of the palladium species, which can exist as soluble Pd(0) or Pd(II) complexes, colloidal nanoparticles, or be adsorbed onto byproducts, also dictates the effectiveness of a given removal technique.[1]
Q2: Why is simple filtration through Celite® often insufficient for removing palladium from these reaction mixtures?
A2: While Celite® filtration is effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) and some precipitated palladium species, it is often inadequate for removing the soluble palladium complexes that are common in reaction mixtures containing pyridine derivatives.[1] These complexes can pass through the Celite® pad along with the desired product.
Q3: What are the most effective methods for removing residual palladium after a cross-coupling reaction with this compound?
A3: The most effective methods typically involve the use of palladium scavengers. These are materials that selectively bind to palladium, facilitating its removal by filtration. Common and effective choices include:
-
Thiol-Based Scavengers: Silica-bound or polymer-bound thiols are highly effective for a wide range of palladium species.[1]
-
Activated Carbon: A cost-effective option, though it may sometimes lead to product loss through non-specific adsorption.
-
Triamine-Based Scavengers: These can also be very effective in binding and removing palladium.[1]
-
Crystallization: Purifying the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium Detected After Initial Work-up
-
Possible Cause: Formation of stable, soluble palladium complexes with this compound or its products.
-
Troubleshooting Steps:
-
Employ a Palladium Scavenger: After the initial aqueous work-up, dissolve the crude product in a suitable organic solvent and add a palladium scavenger. Thiol-based silica (B1680970) scavengers are a good starting point.
-
Optimize Scavenging Conditions: Stir the mixture with the scavenger for an adequate amount of time (e.g., 2-16 hours) at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to improve kinetics.
-
Screen Different Scavengers: If one type of scavenger is ineffective, try others (e.g., activated carbon, amine-based scavengers) as their efficacy can be system-dependent.
-
Consider a Combination: In some cases, a combination of scavengers, such as trimercaptotriazine (TMT) and activated carbon, can show synergistic effects.[2]
-
Issue 2: Significant Product Loss During the Purification Process
-
Possible Cause: Adsorption of the product onto the scavenger material (e.g., activated carbon) or co-precipitation with the scavenger-palladium complex.
-
Troubleshooting Steps:
-
Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger material with fresh solvent to recover any adsorbed product.
-
Use a More Selective Scavenger: Silica-based scavengers may offer higher product recovery compared to activated carbon.
-
Optimize Solvent Choice: Ensure the product is highly soluble in the chosen solvent to minimize co-precipitation. A solvent screen may be necessary.
-
Reduce the Amount of Scavenger: Use the minimum amount of scavenger required for effective palladium removal to reduce the surface area available for product adsorption.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Low for soluble Pd | Simple, fast | Ineffective for soluble palladium complexes[1] |
| Activated Carbon | Moderate to High | Cost-effective | Potential for product loss, variable efficacy[2] |
| Silica-Based Thiol Scavengers | High to Very High | High selectivity, good product recovery | Higher cost than activated carbon |
| Polymer-Bound Scavengers | High | High capacity, easy to handle | Can be more expensive |
| Crystallization | Variable | Can yield very pure product | Product must be crystalline, potential for yield loss |
Table 2: Quantitative Efficiency of Selected Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Si-TMT (Thiol-based silica) | 328 | 4 | 98.8 | [2] |
| TMT + Activated Carbon | 2239 | 20 | 99.1 | [2] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | >99.3 | [3] |
| Activated Carbon (Darco) | 2400 | >100 | <95.8 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using a Thiol-Based Silica Scavenger
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Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Selection: Ensure the crude product containing the residual palladium is dissolved in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Addition of Scavenger: To the solution of the crude product, add 3-5 equivalents of the thiol-based silica scavenger relative to the initial moles of palladium catalyst used in the reaction.
-
Scavenging: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically. Gentle heating (e.g., 40 °C) can sometimes accelerate the process.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
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Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
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Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
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Stir: Stir the mixture at room temperature for 2-4 hours.
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Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
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Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
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Concentrate: Collect the filtrate and concentrate under reduced pressure.
Visualizations
Caption: Experimental workflow for palladium scavenging.
Caption: Troubleshooting workflow for palladium removal.
References
preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of debromination when working with 2,5-Dibromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the this compound ring are replaced by a hydrogen atom. This leads to the formation of mono-brominated (5-Bromo-4-methylpyridine or 2-Bromo-4-methylpyridine) or fully debrominated (4-methylpyridine) byproducts. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What are the primary causes of debromination?
A2: Debromination, or more broadly hydrodehalogenation, is often observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and during the formation of organometallic reagents (e.g., Grignard, organolithium). The primary causes include:
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Formation of Palladium-Hydride Species: In palladium-catalyzed reactions, the formation of a Pd-H species is a key culprit. This can arise from β-hydride elimination from alkoxide bases (like NaOtBu), the presence of hydride impurities in reagents, or the decomposition of solvents or other reaction components.
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Reductive Conditions: The presence of reducing agents, either added intentionally or generated in situ, can lead to the reductive cleavage of the C-Br bond.
-
Reaction with Protic Solvents/Impurities: During the formation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents, any protic solvent (e.g., water, alcohols) will quench the reagent and can lead to debromination.
-
High Temperatures and Prolonged Reaction Times: Elevated temperatures can increase the rate of side reactions, including debromination.
Q3: Which bromine atom on this compound is more susceptible to debromination?
A3: The relative reactivity of the two bromine atoms can be influenced by the reaction conditions. In many palladium-catalyzed cross-coupling reactions, the bromine at the 2-position is generally more reactive towards oxidative addition than the bromine at the 5-position due to electronic effects of the pyridine (B92270) nitrogen. Consequently, the 2-position may be more prone to both the desired reaction and the debromination side reaction.
Q4: How can I detect and quantify debromination byproducts?
A4: Standard analytical techniques can be used to identify and quantify debrominated impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile debrominated byproducts from the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds, providing both separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the different pyridine species by integrating their characteristic aromatic and methyl proton signals.
Troubleshooting Guides
Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
You observe a significant amount (>5%) of mono- or di-debrominated byproducts in your cross-coupling reaction.
Caption: Troubleshooting workflow for debromination in cross-coupling reactions.
The following table summarizes expected trends in a model Suzuki-Miyaura coupling of this compound with an arylboronic acid. The data is illustrative and based on general principles for aryl halides.
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) | Comments |
| 1 | PPh₃ | NaOtBu | 110 | 40-50 | 20-30 | High debromination with a less bulky ligand and strong base. |
| 2 | XPhos | NaOtBu | 110 | 60-70 | 10-15 | A bulkier ligand improves the yield but debromination can still occur with a strong base at high temperatures. |
| 3 | XPhos | K₃PO₄ | 100 | >85 | <5 | The combination of a bulky, electron-rich ligand and a milder base significantly suppresses debromination. |
| 4 | SPhos | Cs₂CO₃ | 90 | >90 | <3 | An alternative bulky ligand with a mild base provides excellent results. |
Issue 2: Debromination during Grignard Reagent or Organolithium Formation
You are attempting to form a mono-Grignard or mono-lithium reagent, but you observe significant formation of debrominated 4-methylpyridine (B42270) or other byproducts.
Caption: Troubleshooting workflow for organometallic reagent formation.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the mono-arylation of this compound at the 2-position while minimizing debromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
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Potassium phosphate (B84403) (K₃PO₄), finely ground and dried (2.0 eq)
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Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
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Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
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Add the remaining anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M).
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Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
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Upon completion (typically 12-24 hours), cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination
This protocol is for the mono-amination of this compound at the 2-position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2.0 mol%)
-
RuPhos (4.0 mol%)
-
Cesium carbonate (Cs₂CO₃), dried (1.5 eq)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and RuPhos.
-
Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a plug of Celite® and wash the plug with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for cross-coupling reactions.
impact of impurities in 2,5-Dibromo-4-methylpyridine on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Dibromo-4-methylpyridine in their experiments. The following information is designed to help identify and resolve common issues arising from impurities, ensuring successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its common synthesis routes, the most likely impurities in this compound include:
-
Isomeric Impurities: Such as 2,3-Dibromo-4-methylpyridine or 3,5-Dibromo-4-methylpyridine, which can arise from non-selective bromination.
-
Mono-brominated Species: Including 2-Bromo-4-methylpyridine or 5-Bromo-4-methylpyridine, resulting from incomplete bromination.
-
Residual Starting Materials: Primarily 2-Amino-5-bromo-4-methylpyridine, which may carry over from the Sandmeyer reaction.[1]
-
Inorganic Salts: Residual copper salts (e.g., cuprous bromide) from the Sandmeyer reaction.
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Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying organic impurities, including isomeric and mono-brominated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect major impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Recommended for detecting trace metal impurities, such as residual palladium or copper.
Q3: What is the impact of water content in this compound on my reaction?
A3: While many cross-coupling reactions tolerate some water, high water content can negatively impact the outcome. It can lead to the hydrolysis of organoboron reagents in Suzuki couplings and can affect the activity of the palladium catalyst and ligands. It is advisable to use anhydrous solvents and ensure the starting material is dry, especially for moisture-sensitive reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: Your Suzuki-Miyaura reaction with this compound shows a high percentage of unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Identification | Suggested Solution |
| Catalyst Inactivation by Amino Impurities | Presence of residual 2-Amino-5-bromo-4-methylpyridine in the starting material, detectable by HPLC or NMR. | The amino group can coordinate to the palladium center, inhibiting its catalytic activity. Purify the this compound via column chromatography or recrystallization. |
| Incomplete Dissolution of Base | Solid base (e.g., K₂CO₃, Cs₂CO₃) not fully dissolved in the reaction mixture. | Use a finer powder of the base or switch to a more soluble base like K₃PO₄. Ensure vigorous stirring. |
| Suboptimal Ligand Choice | The chosen phosphine (B1218219) ligand is not effective for this specific substrate. | For electron-deficient pyridine (B92270) rings, bulky and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like PPh₃. |
| Presence of Mono-brominated Impurities | GC-MS or HPLC analysis reveals significant amounts of mono-bromo-4-methylpyridine. | These impurities will not undergo the second coupling reaction, leading to a lower overall yield of the desired di-substituted product. Purify the starting material to >99% purity. |
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Issue 2: Formation of Phenylated Byproducts in Suzuki-Miyaura Coupling
Symptoms: Besides the desired product, you observe a significant amount of a byproduct where a phenyl group is attached to the pyridine ring, especially when using triphenylphosphine (B44618) (PPh₃) or related ligands.
Potential Causes & Solutions:
| Potential Cause | Identification | Suggested Solution |
| Ligand-derived Impurity | Mass spectrometry confirms the presence of a phenyl-substituted pyridine. | This is a known issue where the phenyl group from the phosphine ligand is transferred to the product. Switch to a trialkylphosphine ligand (e.g., P(Cy)₃, P(tBu)₃) or a biaryl phosphine ligand that does not contain phenyl groups.[3] |
Logical Relationship of Phenylated Byproduct Formation
Caption: Formation of phenylated byproducts from phosphine ligands.
Issue 3: Poor Regioselectivity in Mono-functionalization Reactions
Symptoms: When attempting a mono-functionalization (e.g., mono-amination or mono-Suzuki coupling), a mixture of products is obtained, including di-substituted and isomeric mono-substituted compounds.
Potential Causes & Solutions:
| Potential Cause | Identification | Suggested Solution |
| Similar Reactivity of Bromine Atoms | NMR and HPLC analysis show a mixture of 2- and 5-substituted products. | While the 2-position is generally more reactive, the electronic environment can lead to competitive reactions at the 5-position. Carefully control the stoichiometry of the coupling partner (use ≤ 1.0 equivalent). Lowering the reaction temperature may also improve selectivity. |
| Over-reaction | Significant formation of the di-substituted product is observed by LC-MS or GC-MS. | Reduce the amount of the coupling partner to sub-stoichiometric amounts (e.g., 0.8-0.9 equivalents). Shorten the reaction time and monitor the progress closely by TLC or LC-MS. |
Hypothetical Data on Regioselectivity in Mono-Suzuki Coupling
| Equivalents of Boronic Acid | Reaction Temperature (°C) | Ratio of Mono-substituted to Di-substituted Product |
| 1.1 | 100 | 70:30 |
| 1.0 | 80 | 90:10 |
| 0.9 | 80 | 95:5 |
| 0.9 | 60 | >98:2 |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
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Instrumentation: HPLC with a UV detector.[4]
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a known concentration of this compound in acetonitrile.
-
Procedure: Inject the sample and run the gradient method. Compare the peak areas to determine the percentage purity and identify any impurities by comparing their retention times with known standards if available.
Protocol 2: Purification of this compound by Column Chromatography
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Stationary Phase: Silica (B1680970) gel (230-400 mesh).
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Eluent: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and at the solvent's boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when heated.[5]
-
Procedure:
-
Dissolve the crude material in the minimum amount of hot solvent.
-
If the solution is colored, hot filter it through a small amount of activated charcoal.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[6]
-
General Experimental Workflow for Purification and Use
Caption: Workflow from purity assessment to reaction.
References
Technical Support Center: Optimizing Catalyst Loading for 2,5-Dibromo-4-methylpyridine Synthesis
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions with 2,5-Dibromo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the cost-effectiveness and success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For many palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, a typical starting catalyst loading is in the range of 1-5 mol%. For particularly challenging substrates or to ensure high conversion, a higher loading of up to 10 mol% might be initially employed. However, for cost-effectiveness, the goal is to reduce the catalyst loading as much as possible without significantly compromising the reaction yield and time. It is crucial to perform optimization experiments to determine the ideal loading for your specific reaction conditions.
Q2: Can simply increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a sufficient amount of catalyst is essential, excessively high loadings can lead to detrimental effects such as increased side reactions, formation of palladium black, and difficulties in product purification.[1] This can ultimately decrease the overall yield and increase costs. Optimization is key to finding the sweet spot where reaction rate and yield are maximized.
Q3: What are the most common side reactions to watch out for, and how can catalyst loading affect them?
A3: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), dehalogenation of the starting material, and protodeboronation.[1][2] Higher catalyst loadings and temperatures can sometimes exacerbate these side reactions.[3] Optimizing the catalyst-to-ligand ratio and carefully controlling the reaction temperature can help minimize these unwanted byproducts.
Q4: How does the choice of palladium catalyst and ligand impact the optimal loading?
A4: The choice of catalyst and ligand system is critical. Modern, highly active catalysts, such as those from the Buchwald or PEPPSI families, can often achieve high yields at much lower loadings (even down to 0.0025 mol% in some cases) compared to traditional catalysts like Pd(PPh₃)₄.[4][5] The ligand plays a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos are often effective for challenging substrates.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have degraded due to air or moisture exposure. Use a fresh batch of catalyst. Consider using more stable pre-catalysts.[6] |
| Insufficient Catalyst Loading | For this specific substrate, the initial loading may be too low. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). |
| Inappropriate Ligand | The chosen ligand may not be suitable for this substrate. Screen a panel of ligands, including bulky and electron-rich options. |
| Suboptimal Base | The base is crucial for the catalytic cycle. Ensure the base is strong enough and soluble in the reaction medium. Screen different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] |
| Poor Solvent Quality | Solvents must be anhydrous and deoxygenated. Degas the solvent thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.[8] |
Issue 2: Formation of Significant Byproducts
Symptoms: Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or desired product.
| Possible Cause | Recommended Solution |
| Homocoupling | This is common in Suzuki reactions. Lowering the reaction temperature and ensuring a slow addition of the boronic acid can help. Using a different catalyst/ligand system can also suppress homocoupling.[3] |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities. Use an aprotic solvent and ensure all reagents are anhydrous.[2] |
| Double Coupling | Both bromine atoms react. To favor mono-coupling, use a stoichiometric amount of the coupling partner and consider lowering the reaction temperature and time.[7] |
| Catalyst Decomposition | Formation of palladium black can indicate catalyst decomposition. Ensure a proper ligand-to-metal ratio and consider using a more stable catalyst system.[1] |
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data on how catalyst loading can affect the yield in common cross-coupling reactions for bromopyridine substrates. These should be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18-22 | Good |
| Pd(dppf)Cl₂ | dppf | 3 | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | Excellent |
| Pd₂(dba)₃ | XPhos | 0.5 | Cs₂CO₃ | Dioxane | 100 | 6 | High |
Data compiled from analogous reactions in the literature.[9][10]
Table 2: Representative Data for Sonogashira Coupling of Bromopyridines
| Catalyst | Ligand | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | 5 | Et₃N | DMF | 100 | 3 | Moderate-Good |
| Pd(CF₃COO)₂ | PPh₃ | CuI | 2.5 | Et₃N | DMF | 100 | 3 | Good-Excellent |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 3 | DIPEA | THF | 60 | 12 | Good |
| Pd₂(dba)₃ | XPhos | - | 2 | Cs₂CO₃ | Dioxane | 80 | 8 | High |
Data compiled from analogous reactions in the literature.[11][12]
Table 3: Representative Data for Heck Coupling of Bromopyridines
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 3 | Et₃N | DMF | 120 | 24 | Moderate |
| Pd(OAc)₂ | P(o-tol)₃ | 2 | Na₂CO₃ | Acetonitrile | 100 | 16 | Good |
| Pd/C | - | 1 | K₂CO₃ | NMP | 130 | 12 | Good |
| Palladacycle | - | 0.5 | NaOAc | DMA | 130 | 6 | High |
Data compiled from analogous reactions in the literature.[13][14][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for the specific arylboronic acid used.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
General Protocol for Sonogashira Cross-Coupling
This protocol is a general starting point and should be optimized for the specific terminal alkyne used. Copper-free conditions are often preferred to prevent alkyne homocoupling.[12]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%) (if not using copper-free conditions)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 eq)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the anhydrous solvent, followed by the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (ranging from room temperature to 100 °C) and monitor its progress.[11]
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Heck Cross-Coupling
This protocol is a general starting point and should be optimized for the specific alkene used.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., butyl acrylate, 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for optimizing cross-coupling reactions.
Caption: Troubleshooting workflow for low or no product yield.
Caption: Logical relationship for achieving cost-effective synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dibromo-4-methylpyridine and 2,5-dichloro-4-methylpyridine in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular architectures. Halogenated pyridines are a critical class of intermediates, offering versatile handles for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two such intermediates: 2,5-Dibromo-4-methylpyridine and 2,5-dichloro-4-methylpyridine (B1322306). This analysis is supported by established principles in organic chemistry and illustrative experimental data for analogous systems.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust Carbon-Chlorine (C-Cl) bond. Consequently, This compound is generally more reactive than 2,5-dichloro-4-methylpyridine in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed. The more electronegative chlorine atom typically makes the attached carbon atom more electrophilic and can better stabilize the intermediate Meisenheimer complex, leading to a faster reaction rate for 2,5-dichloro-4-methylpyridine, particularly when the substitution occurs at the 2- or 4-position relative to the pyridine (B92270) nitrogen.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The general order of reactivity for halopyridines in these reactions is I > Br > Cl.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. Due to the lower bond dissociation energy of the C-Br bond, this compound is expected to react more readily than its dichloro counterpart.[1] This allows for the use of less forcing conditions.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 2,5-dichloro-4-methylpyridine | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-Br bond leads to faster oxidative addition.[1] |
| Typical Temperature | 80-100 °C | 100-120 °C | Higher energy is needed to cleave the stronger C-Cl bond. |
| Typical Reaction Time | 2-8 hours | 12-24 hours | Faster catalytic cycle with the bromo-substrate. |
| Catalyst Loading | Lower | Higher | More challenging substrates often require a higher catalyst loading. |
| Illustrative Yield | 85-95% | 70-85% | Higher reactivity often correlates with higher yields. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] Similar to the Suzuki coupling, the reactivity is largely governed by the facility of the oxidative addition step, making the bromo-derivative more reactive.
Table 2: Illustrative Comparison in Sonogashira Coupling
| Feature | This compound | 2,5-dichloro-4-methylpyridine | Rationale |
| Relative Reactivity | High | Low to Moderate | Faster oxidative addition for the C-Br bond. |
| Typical Temperature | Room Temperature to 60 °C | 80-110 °C | More energy is required for the less reactive C-Cl bond. |
| Typical Reaction Time | 1-6 hours | 12-36 hours | The catalytic cycle is generally slower for chloro-substrates. |
| Illustrative Yield | 80-90% | 50-75% | Underscores the higher reactivity of the bromo-compound. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3][4][5] The reactivity trend observed in C-C coupling reactions generally holds true for C-N bond formation, with aryl bromides being more reactive than aryl chlorides.[1]
Table 3: Illustrative Comparison in Buchwald-Hartwig Amination
| Feature | This compound | 2,5-dichloro-4-methylpyridine | Rationale |
| Relative Reactivity | High | Moderate | The C-Br bond is more susceptible to oxidative addition.[1] |
| Typical Temperature | 80-110 °C | 100-130 °C | Stronger C-Cl bond requires more forcing conditions. |
| Typical Reaction Time | 4-12 hours | 18-36 hours | Reflects the difference in the rate-determining oxidative addition step. |
| Illustrative Yield | 75-90% | 60-80% | Generally higher yields are obtained with the more reactive substrate. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. For pyridines, substitution is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[6][7] In contrast to palladium-catalyzed reactions, the order of leaving group ability in SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electron-withdrawing halogen that polarizes the C-X bond.
Table 4: Illustrative Comparison in Nucleophilic Aromatic Substitution with an Amine
| Feature | This compound | 2,5-dichloro-4-methylpyridine | Rationale |
| Relative Reactivity | Moderate | High | The more electronegative chlorine atom enhances the electrophilicity of the carbon center. |
| Typical Temperature | 100-140 °C | 80-120 °C | The more reactive chloro-substrate allows for milder conditions. |
| Typical Reaction Time | 12-24 hours | 6-12 hours | Faster formation of the Meisenheimer complex with the chloro-derivative. |
| Illustrative Yield | 60-75% | 70-85% | Reflects the higher reactivity of the C-Cl bond towards nucleophilic attack. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene (B28343)/water, 4:1 ratio, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C for the dibromo-compound, 110°C for the dichloro-compound) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add the halopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF, 5 mL), a base (e.g., triethylamine, 2.0 mmol), and the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 50°C for the dibromo-compound, 80-100°C for the dichloro-compound) until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with the halopyridine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the required temperature (e.g., 100°C for the dibromo-compound, 120°C for the dichloro-compound) for the necessary duration.
-
Work-up and Purification: After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed tube, dissolve the halopyridine (1.0 mmol) in a polar aprotic solvent (e.g., DMSO or NMP, 5 mL).
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 mmol) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 mmol).
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 100°C for the dichloro-compound, 130°C for the dibromo-compound) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, pour into water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Logic
To further clarify the processes discussed, the following diagrams illustrate a typical experimental workflow and the underlying factors influencing the choice between these two substrates.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical diagram for selecting between the bromo- and chloro-substrates based on the intended reaction.
Conclusion
The choice between this compound and 2,5-dichloro-4-methylpyridine is a strategic one that depends on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the bromo-derivative makes it the preferred substrate for achieving efficient bond formation under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the dichloro-analog often exhibits superior reactivity. A thorough understanding of these reactivity trends allows researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the versatile building blocks available, 2,5-Dibromo-4-methylpyridine offers two reactive sites for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, as it dictates the reaction's efficiency, yield, and, crucially, its regioselectivity. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance in Cross-Coupling Reactions
The regioselectivity of cross-coupling reactions on di-substituted pyridines like this compound is influenced by both electronic and steric factors. The bromine at the 2-position is generally more susceptible to oxidative addition to the palladium(0) catalyst due to its proximity to the nitrogen atom, leading to preferential reaction at this site. However, the choice of ligand and reaction conditions can modulate this selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For dihalopyridines, achieving mono- or di-substitution with high selectivity is a key challenge. The ligand-to-palladium ratio has been shown to be a critical factor in controlling regioselectivity in related substrates like 2,4-dibromopyridine, where higher phosphine-to-palladium ratios favor coupling at the C2 position.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | Good C2 |
| PdCl₂(dppf) | Arylboronic acid | K₃PO₄ | Dioxane | 90 | 16 | High | Good C2 |
| Pd(OAc)₂ + XPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | High | Excellent C2 |
| Pd₂(dba)₃ + SPhos | Heteroarylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | High | Excellent C2 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For the mono-amination of this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally preferred to achieve high yields and selectivity.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Pd₂(dba)₃ + BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | Moderate | Good C2 |
| Pd(OAc)₂ + XPhos | Aniline | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | High | Excellent C2 |
| Pd(OAc)₂ + RuPhos | Primary Aliphatic Amine | K₃PO₄ | t-BuOH | 80 | 12 | High | Excellent C2 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Traditional copper-co-catalyzed systems are effective, though copper-free protocols are gaining traction to avoid homocoupling byproducts.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | High | Good C2 |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N | THF | RT | 16 | 64-97 | Good C2 |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Various Alkynes | TMP | DMSO | RT | 1.5-18 | up to 97 | Good C2 |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of ligand and base is critical for achieving high yields and controlling the regioselectivity of the alkene substitution.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Pd(OAc)₂ + PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | Moderate | Good C2 |
| Pd(OAc)₂ + P(o-tol)₃ | n-Butyl acrylate | NaOAc | DMA | 120 | 18 | Good | Good C2 |
| Frech Pincer Catalyst | Various Alkenes | N-ethylpiperidine | DMF | 140-150 | 8-20 | High | Good C2 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
An oven-dried reaction tube is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) is added, followed by the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., 1,4-dioxane, 5 mL). The vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF, 10 mL) is added the base (e.g., Et₃N, 2.0 mmol). The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and, if applicable, the copper co-catalyst (e.g., CuI, 0.04 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Heck Reaction:
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with the appropriate ligand (e.g., PPh₃, 0.04 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated in a sealed tube at the specified temperature for the indicated time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate the general workflow and a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 2,5-Dibromo-4-methylpyridine
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,5-Dibromo-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The guide details a robust analytical method and its validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3] Furthermore, a comparison with alternative analytical techniques is presented, offering researchers and drug development professionals the necessary data to make informed decisions for quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed for the determination of this compound and its process-related impurities and degradation products.[4][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Method Validation
The developed HPLC method was subjected to rigorous validation as per ICH guidelines to demonstrate its reliability, accuracy, and precision.[2][3][6] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
The specificity of the method was evaluated by subjecting a sample of this compound to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic degradation) to ensure that the peak of the active pharmaceutical ingredient (API) was free from any co-eluting peaks of degradation products or impurities.[7][8] The chromatograms showed well-resolved peaks for the API and its degradation products, demonstrating the stability-indicating nature of the method.
The linearity of the method was determined by analyzing a series of solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602458 |
| 40 | 1205874 |
| 60 | 1809123 |
| 80 | 2412345 |
| 100 | 3015678 |
The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested concentration range.[2]
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
The percentage recovery was within the acceptable range of 98-102%, confirming the accuracy of the method.[9]
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[3] Six replicate injections of a standard solution were performed on the same day and on three different days.
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.2% |
The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, which is within the acceptable limits for pharmaceutical analysis.[9]
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was determined to be 0.3 µg/mL.[8] These low limits indicate the high sensitivity of the method.
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).[10] The system suitability parameters, including theoretical plates, tailing factor, and resolution, remained within the acceptable limits, demonstrating the robustness of the method.
Comparison with Alternative Methods
While HPLC is the most widely used technique for purity analysis, other methods can also be employed.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning between a stationary and a mobile phase. | High resolution, sensitivity, and specificity. Suitable for stability-indicating assays. | Requires specialized equipment and skilled personnel. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and cost-effective. | Lower resolution and sensitivity compared to HPLC. Primarily qualitative. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight and structural information, enabling impurity identification. | High cost of instrumentation and complexity of data analysis. |
For routine purity testing and quality control of this compound, the validated HPLC method offers the best combination of accuracy, precision, and reliability. LC-MS is a powerful tool for impurity identification during method development and forced degradation studies.[11][12]
Experimental Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the HPLC analysis and the overall validation process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. rjptonline.org [rjptonline.org]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cs.purdue.edu [cs.purdue.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Analysis for the Identification of Impurities in 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring the safety and efficacy of drug products. 2,5-Dibromo-4-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in downstream applications. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in this compound, comparing it with High-Performance Liquid Chromatography (HPLC), and offers a detailed experimental protocol for the GC-MS method.
Comparison of Analytical Techniques: GC-MS vs. HPLC
The choice of an analytical technique for impurity profiling depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. GC-MS and HPLC are two of the most powerful and widely used techniques in pharmaceutical analysis.[1]
Table 1: Comparison of GC-MS and HPLC for Impurity Profiling of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Applicability to this compound | Suitable, as the compound is a solid with a relatively low melting point (37-42 °C) and is amenable to volatilization.[2] | Also suitable, particularly for non-volatile or thermally labile impurities. |
| Sensitivity | Generally offers high sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the low ppm to ppb range for many compounds. For example, a GC-MS/MS method for alkyl halides reported an LOD of 0.01 ppm and an LOQ of 0.025 ppm.[3] | High sensitivity can also be achieved, often in the ppm range. For a pyridine (B92270) derivative, an HPLC method reported an LOD of 0.126 ppm and an LOQ of 0.266 ppm.[2] |
| Selectivity & Resolving Power | High, especially with high-resolution capillary columns. Can separate isomers and closely related compounds. | High, with a wide variety of column chemistries available to optimize separation. |
| Structural Elucidation | Excellent. The mass spectrometer provides fragmentation patterns that act as a "molecular fingerprint," enabling the identification of unknown impurities by library matching and spectral interpretation.[4] | Limited. A standard UV detector provides no structural information. Coupling with a mass spectrometer (LC-MS) is required for structural elucidation. |
| Analysis of Volatile Impurities | Ideal for volatile and semi-volatile impurities, including residual solvents and starting materials. | Not suitable for highly volatile impurities, which may not be retained on the column. |
| Sample Throughput | Can be relatively fast, with run times often under 30 minutes. | Run times can be longer, though modern UHPLC systems offer faster analyses. |
| Method Development | Can be complex, requiring optimization of temperature programs, carrier gas flow, and MS parameters. | Can also be complex, involving selection of column, mobile phase, gradient, and detector settings. |
| Potential Issues | Thermal degradation of labile impurities in the hot injector. | Co-elution of impurities with the main component, requiring careful method development. |
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be analyzed at the same concentration as the standard solution.
-
Impurity Spiking (for method validation): If known impurities are available, prepare spiked samples at relevant concentrations (e.g., 0.1%, 0.5%, 1.0%) to verify the method's accuracy and precision.
-
Filtration: Ensure all solutions are free of particulate matter by filtering through a 0.22 µm syringe filter before injection.
2. Instrumentation
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required.
3. Chromatographic Conditions (GC)
-
Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) column with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.[5]
-
Injector: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless for trace impurity analysis to maximize sensitivity. A split injection (e.g., 50:1 split ratio) can be used for the analysis of the main component.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation of the main peak from potential impurities.)
-
4. Mass Spectrometry Conditions (MS)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-350.
-
Scan Mode: Full scan to detect and identify unknown impurities. Selected Ion Monitoring (SIM) can be used for the quantification of known impurities to enhance sensitivity.
5. Data Analysis
-
Identification of Impurities: Compare the mass spectra of the chromatographic peaks with a commercial mass spectral library (e.g., NIST). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectra of brominated impurities.[6] For a molecule with two bromine atoms like this compound, a characteristic M:M+2:M+4 isotopic cluster with a relative intensity of approximately 1:2:1 is expected.[6]
-
Quantification of Impurities: The concentration of each impurity can be determined using the area normalization method, assuming a similar response factor to the main component. For more accurate quantification, a calibration curve should be prepared using certified reference standards of the impurities.
Logical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for the identification of impurities in this compound using GC-MS.
Caption: Logical workflow for impurity identification using GC-MS.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole | MDPI [mdpi.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
cost-effectiveness analysis of different synthetic routes to 2,5-Dibromo-4-methylpyridine derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to 2,5-Dibromo-4-methylpyridine, a valuable building block in the pharmaceutical and agrochemical industries.
This comparative analysis examines two distinct synthetic pathways to this compound, providing detailed experimental protocols, yield data, and a cost breakdown for each route. The objective is to offer a clear, data-driven comparison to aid in the selection of the most cost-effective method for laboratory and industrial-scale production.
Route 1: From 2-Amino-4-methylpyridine (B118599)
This well-established two-step route commences with the bromination of 2-amino-4-methylpyridine to form 2-amino-5-bromo-4-methylpyridine, which then undergoes a Sandmeyer reaction to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
To a solution of 2-amino-4-methylpyridine (1.0 eq) in dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.0 eq) is added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 2-3 hours. Upon completion, the reaction is quenched with water, and the precipitated product is filtered, washed with water, and dried to afford 2-amino-5-bromo-4-methylpyridine. A typical yield for this step is approximately 80%.
Step 2: Synthesis of this compound via Sandmeyer Reaction
2-amino-5-bromo-4-methylpyridine (1.0 eq) is dissolved in 48% hydrobromic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (0.2 eq) in 48% hydrobromic acid at 60-70 °C. After the addition is complete, the mixture is stirred for 1 hour at the same temperature. The reaction mixture is then cooled, neutralized with a sodium hydroxide (B78521) solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give this compound. This step typically proceeds with a yield of around 65-70%.
Route 2: From 4-Methylpyridine
This alternative three-step route begins with the N-oxidation of 4-methylpyridine, followed by bromination of the resulting N-oxide, and concludes with a deoxygenation step to furnish the desired product.
Experimental Protocols
Step 1: Synthesis of 4-Methylpyridine-N-oxide
4-Methylpyridine (1.0 eq) is dissolved in acetic acid, and 30% hydrogen peroxide (2.5 eq) is added. The mixture is heated at 70-80 °C for several hours. The reaction progress is monitored by TLC. After completion, the excess hydrogen peroxide is decomposed, and the acetic acid is removed under reduced pressure. The residue is then neutralized to afford 4-methylpyridine-N-oxide. This reaction is known to proceed with high yields, typically around 95%.
Step 2: Bromination of 4-Methylpyridine-N-oxide
4-Methylpyridine-N-oxide (1.0 eq) is treated with a mixture of bromine (2.2 eq) and fuming sulfuric acid (oleum). The reaction is heated to facilitate the dibromination. The exact conditions and yield for this specific transformation to the 2,5-dibromo isomer can vary, and optimization may be required. For the purpose of this analysis, a projected yield of 50% is used based on similar brominations of pyridine-N-oxides.
Step 3: Deoxygenation of this compound-N-oxide
The this compound-N-oxide (1.0 eq) is deoxygenated using a reducing agent such as phosphorus tribromide (PBr₃) in an inert solvent. The reaction mixture is typically heated to drive the reaction to completion. After workup and purification, this compound is obtained. This deoxygenation step generally proceeds with a good yield, estimated at 85%.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the cost per mole of this compound for each route was calculated based on the cost of starting materials and reagents from bulk suppliers.
| Parameter | Route 1: From 2-Amino-4-methylpyridine | Route 2: From 4-Methylpyridine |
| Starting Material | 2-Amino-4-methylpyridine | 4-Methylpyridine |
| Number of Steps | 2 | 3 |
| Overall Yield | ~54% | ~40% |
| Key Reagents | N-Bromosuccinimide, Sodium Nitrite, HBr, CuBr | Hydrogen Peroxide, Acetic Acid, Bromine, Fuming H₂SO₄, PBr₃ |
| Estimated Cost per Mole of Product | ~$150 - $200 | ~$250 - $300 |
Note: The estimated costs are based on bulk chemical prices and may vary depending on the supplier and market conditions. The overall yield for Route 2 is an estimation due to the variability of the bromination step.
Experimental and Logical Flow Diagrams
Figure 1: Logical workflow for the cost-effectiveness analysis of the two synthetic routes.
Conclusion
Based on this analysis, Route 1, starting from 2-amino-4-methylpyridine, is the more cost-effective method for the synthesis of this compound. This is primarily due to its higher overall yield and fewer synthetic steps compared to Route 2. While Route 2 utilizes a more readily available starting material in 4-methylpyridine, the lower yield of the bromination step and the additional deoxygenation step contribute to a higher overall cost.
For researchers and drug development professionals, Route 1 offers a more efficient and economical pathway to this key intermediate. However, the choice of synthetic route may also depend on other factors such as the availability of specific reagents, equipment, and the desired scale of production. It is recommended to perform small-scale trials to optimize the reaction conditions for either route before scaling up.
benchmarking the performance of 2,5-Dibromo-4-methylpyridine in various named reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 2,5-Dibromo-4-methylpyridine serves as a versatile building block, offering two reactive bromine atoms amenable to a variety of cross-coupling reactions. This guide provides a comprehensive performance benchmark of this compound in several key named reactions, offering a comparative analysis with alternative substrates and supported by experimental data from analogous compounds.
Regioselectivity in Cross-Coupling Reactions
The two bromine atoms on the this compound ring exhibit different reactivity profiles due to their electronic and steric environments. The bromine at the C5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This preferential reactivity allows for selective mono-functionalization, a crucial aspect in multi-step synthetic sequences.
Performance in Key Named Reactions
The following sections detail the performance of this compound and related compounds in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions. While specific data for this compound is extrapolated from closely related structures, the provided information serves as a robust guide for reaction design and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[1][2] For di-substituted pyridines, the reaction conditions can be tuned to achieve either mono- or di-arylation. The reactivity of the C-Br bond is a key factor, with the C5 position often showing higher reactivity.[3]
Table 1: Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | Moderate to Good | [4] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [4] |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 10 | 82 (Di-substituted) | [5] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | Moderate to Good | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1.0 mmol) and the desired arylboronic acid (1.1 to 2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-6 mol%) and a base (e.g., K₃PO₄, Na₂CO₃, 2.0-4.0 mmol) are added.[4][7] The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is then added.[4][6] The reaction mixture is heated to 80-110 °C and stirred for several hours until completion, as monitored by TLC or GC-MS.[8] After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography.
Logical Relationship of Reactivity in Di-brominated Pyridines
Caption: Relative reactivity of bromine atoms in cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9][10] The choice of ligand and base is crucial for achieving high yields and selectivity. For di-substituted pyridines, selective mono-amination can often be achieved by controlling the stoichiometry of the amine nucleophile.
Table 2: Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | NaOtBu | Toluene | 80-110 | Good to Excellent | [9] |
| Heteroaryl Halide | Amine | [(CyPF-tBu)PdCl₂] | - | K₂CO₃ | t-BuOH | 100 | High | [11] |
| Aryl Halide | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XantPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).[12] this compound (1.0 equiv) and the amine (1.0-1.2 equiv) are then added, followed by the solvent (e.g., toluene). The tube is sealed and heated to the desired temperature (typically 80-110 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The product is then purified by chromatography.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used for the synthesis of alkynyl-substituted aromatics.[13][14] Copper(I) is often used as a co-catalyst. The reactivity of the two bromine atoms in this compound can be exploited for selective mono-alkynylation.
Table 3: Performance in Sonogashira Coupling
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [13] |
| Aryl Iodide | Terminal Alkyne | Pd-salen complex | - | Piperidine | H₂O | RT | Good | [14] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Terminal Alkyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | High (mono-substituted) | [15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1 equiv) in a suitable solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine) are added.[13] The reaction mixture is degassed and stirred at room temperature or elevated temperatures (60-100 °C) until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified by chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[16][17] While effective, the toxicity of organotin reagents is a significant drawback.
Table 4: Performance in Stille Coupling
| Substrate | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Citation |
| Aryl Bromide | Aryl-SnBu₃ | Pd(PPh₃)₂Cl₂ (7) | CuO | DMF | 130 (microwave) | 89 | [18] |
| Vinyl Halide | Vinyl-SnBu₃ | Pd(PPh₃)₄ | - | THF | 50 | High | [16] |
| Aryl Halide | Alkynyl-SnBu₃ | Pd₂(dba)₃ | AsPh₃ | Dioxane | 50 | Good | [16] |
Experimental Protocol: General Procedure for Stille Coupling
A mixture of this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is dissolved in an anhydrous, degassed solvent such as THF or DMF.[19] In some cases, additives like CuI or CsF are used to enhance the reaction rate.[18] The reaction is heated (typically between 50-130 °C) under an inert atmosphere until completion. The workup usually involves quenching the reaction, followed by extraction and purification by column chromatography to remove the tin byproducts.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[20][21] The regioselectivity of the addition to the alkene is a key consideration.
Table 5: Performance in Heck Reaction
| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| Aryl Bromide | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | Good | [20] |
| Aryl Halide | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | K₂CO₃ | DMF | 120 | High | [22] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Alkene | Pd(OAc)₂ (1-5) | Et₃N, K₂CO₃ | DMF, NMP | 80-120 | (Expected) Good | [23] |
Experimental Protocol: General Procedure for Heck Reaction
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) are combined in an anhydrous, deoxygenated solvent like DMF or NMP.[23] The mixture is heated to 80-140 °C and stirred until the reaction is complete. After cooling, the catalyst is removed by filtration through Celite, and the filtrate is concentrated. The product is then purified by chromatography.
Cyanation Reaction
The introduction of a nitrile group is a valuable transformation in organic synthesis. While palladium-catalyzed cyanation is common, other methods exist for the cyanation of pyridines.
Table 6: Performance in Cyanation Reactions
| Substrate | Cyanating Agent | Conditions | Solvent | Temp. (°C) | Yield (%) | Citation |
| 4-Amidopyridine N-oxide | KCN | (CH₃)₂NCOCl | CH₃CN | 120 | Good | [24] |
| Nitrogen Heterocycle | Cyanogen | - | - | 450-500 | Low | [25] |
| Amino acids | 4-CN-pyridine | Paired electrolysis | CH₃CN | RT | Good | [26] |
Experimental Protocol: General Procedure for Cyanation of Pyridine (B92270) N-Oxide
To a solution of the corresponding pyridine N-oxide in a solvent like acetonitrile, a cyanation reagent such as potassium cyanide and an activating agent like dimethylcarbamoyl chloride are added.[24] The reaction mixture is heated in a sealed tube at elevated temperatures (e.g., 120 °C) for several hours. After completion, the reaction is worked up by extraction and purified by chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its differential reactivity at the C2 and C5 positions allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can achieve high yields and predictable outcomes in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions. This guide provides a foundational understanding of its performance, enabling scientists and drug development professionals to effectively incorporate this important intermediate into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 25. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,5-Dibromo-4-methylpyridine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on the specific requirements of the analysis, including sensitivity, selectivity, and laboratory capabilities.
While specific validated methods for this compound are not extensively published, the principles for analyzing pyridine (B92270) and its derivatives are well-established.[1][2][3] Both HPLC and GC are powerful techniques for the analysis of such compounds.[1][2][3]
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS often involves a trade-off between various performance parameters. HPLC is a versatile technique suitable for a wide range of compounds, while GC is particularly well-suited for volatile and semi-volatile analytes.[1][4]
| Parameter | HPLC-UV | GC-MS | Comments |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods provide high accuracy for quantification. |
| Precision (%RSD) | < 2% | < 3% | HPLC-UV may offer slightly better precision for routine analysis. |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | GC-MS generally offers superior sensitivity. |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | The lower LOQ of GC-MS is advantageous for trace analysis. |
| Selectivity | Good | Excellent | The mass spectrometric detection in GC-MS provides higher selectivity, which is beneficial for complex matrices. |
| Sample Throughput | Higher | Lower | HPLC-UV methods can often be faster, allowing for higher sample throughput. |
| Cost (Instrument) | Moderate | High | GC-MS systems are generally more expensive to purchase and maintain. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods. The following protocols are based on established practices for the analysis of pyridine derivatives.[2][4][5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. The mobile phase composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. Purity of this compound is often determined by GC.[6][7]
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scanning from m/z 50-350. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound can be used for enhanced sensitivity and selectivity.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetone) and perform serial dilutions to create calibration standards.
Experimental Workflow
The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. This involves assessing various parameters to demonstrate reliability and accuracy.
Caption: A generalized workflow for the validation of an analytical method.
References
Navigating the Reactivity of 2,5-Dibromo-4-methylpyridine: A Guide to Comparative Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of functionalized heterocyclic compounds like 2,5-Dibromo-4-methylpyridine is crucial for optimizing synthetic routes and scaling up production. While direct comparative kinetic studies on this compound are not extensively documented in publicly available literature, this guide provides a framework for conducting such studies, drawing parallels from reactions with structurally similar compounds, such as substituted bromopyridines and pyridazinones.
The reactivity of this compound is primarily centered around the two bromine substituents, which can be selectively targeted in various cross-coupling reactions. The electronic properties of the pyridine (B92270) ring and the steric hindrance from the methyl group influence the reaction rates and regioselectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are common methods for functionalizing such dihalogenated pyridines.
Hypothetical Comparative Kinetic Analysis: Suzuki-Miyaura Cross-Coupling
To illustrate how one might compare the reactivity of the two bromine atoms on this compound, a hypothetical comparative kinetic study of its Suzuki-Miyaura reaction with a generic arylboronic acid is presented below. This study would aim to determine the relative rate constants for the substitution of the bromine at the C2 and C5 positions.
Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Cross-Coupling of this compound
| Catalyst System | Position of Bromine | Apparent Rate Constant (k_obs, M⁻¹s⁻¹) at 80°C | Activation Energy (Ea, kJ/mol) | Notes |
| Pd(PPh₃)₄ / K₂CO₃ | C5 | 1.2 x 10⁻³ | 65 | Initial, faster reaction. |
| Pd(PPh₃)₄ / K₂CO₃ | C2 | 3.5 x 10⁻⁴ | 78 | Slower reaction, likely due to steric hindrance from the adjacent methyl group. |
| PdCl₂(dppf) / Cs₂CO₃ | C5 | 2.5 x 10⁻³ | 60 | More active catalyst system. |
| PdCl₂(dppf) / Cs₂CO₃ | C2 | 8.1 x 10⁻⁴ | 72 | Improved rate for the more hindered position. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for conducting a comparative kinetic study is provided below.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling:
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
-
Reaction Setup:
-
A three-necked round-bottom flask is charged with this compound (1.0 mmol), arylboronic acid (1.1 mmol for monosubstitution, 2.2 mmol for disubstitution), base (3.0 mmol), and the internal standard (0.5 mmol).
-
The flask is sealed with septa, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill.
-
The degassed solvent (20 mL) is added via syringe.
-
The mixture is stirred and heated to the desired temperature (e.g., 80°C) in a thermostatically controlled oil bath.
-
-
Initiation and Monitoring:
-
The palladium catalyst (0.02 mmol) is dissolved in a small amount of degassed solvent and injected into the reaction mixture to initiate the reaction (t=0).
-
Aliquots (0.2 mL) are withdrawn from the reaction mixture at regular time intervals using a nitrogen-purged syringe.
-
Each aliquot is immediately quenched in a vial containing diethyl ether (1 mL) and a small amount of saturated aqueous EDTA solution to stop the reaction.
-
-
Analysis:
-
The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material, the two possible monosubstituted products (2-aryl-5-bromo-4-methylpyridine and 5-aryl-2-bromo-4-methylpyridine), and the disubstituted product.
-
The concentration of each species is calculated relative to the internal standard.
-
-
Data Processing:
-
The rate of disappearance of the starting material and the rate of formation of the products are plotted against time.
-
The initial rates are determined from the slope of the concentration-time curves at t=0.
-
The apparent rate constants (k_obs) are calculated using the appropriate rate law (e.g., pseudo-first-order if the arylboronic acid is in large excess).
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing Reaction Workflows and Influencing Factors
To further clarify the experimental process and the relationships between different reaction parameters, the following diagrams are provided.
Caption: Experimental workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
assessing the environmental impact of different synthetic methods using 2,5-Dibromo-4-methylpyridine
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 2,5-Dibromo-4-methylpyridine demands a thorough evaluation of not only yield and purity but also the environmental footprint of the chosen synthetic method. This guide provides a comparative analysis of two potential synthetic pathways to this important building block, with a focus on green chemistry principles and experimental data to support an informed selection of the most sustainable approach.
This comparison focuses on two primary synthetic strategies: a multi-step synthesis commencing with 2-amino-4-methylpyridine (B118599), and a more direct, albeit challenging, approach involving the direct bromination of 4-methylpyridine (B42270). The environmental impact of each route is assessed using key green chemistry metrics, alongside a detailed examination of the hazards associated with the reagents and solvents employed.
Method 1: Multi-step Synthesis from 2-Amino-4-methylpyridine
This synthetic route proceeds in three stages: N-acetylation of the starting material, followed by bromination, and culminating in a Sandmeyer reaction to introduce the second bromine atom.
Experimental Protocol
Step 1: N-Acetylation of 2-Amino-4-methylpyridine
In a well-ventilated fume hood, 2-amino-4-methylpyridine (1.0 eq) is dissolved in pyridine (B92270) (5-10 volumes). The solution is cooled to 0°C in an ice bath. Acetic anhydride (B1165640) (1.5 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-acetamido-4-methylpyridine.
Step 2: Bromination of 2-Acetamido-4-methylpyridine
The acetylated intermediate (1.0 eq) is dissolved in a suitable solvent such as acetic acid. To this solution, liquid bromine (1.1 eq) is added dropwise at a temperature of 50-60°C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water. The precipitated product, 2-acetamido-5-bromo-4-methylpyridine, is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol (B145695) can be performed for further purification.
Step 3: Sandmeyer Reaction of 2-Amino-5-bromo-4-methylpyridine
First, the acetyl group of 2-acetamido-5-bromo-4-methylpyridine is hydrolyzed by heating with an aqueous acid, followed by neutralization to yield 2-amino-5-bromo-4-methylpyridine. This intermediate (1.0 eq) is then added to a solution of hydrobromic acid (48%). The mixture is cooled to -5 to 0°C in an ice-salt bath. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the low temperature, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of cuprous bromide (1.2 eq) in hydrobromic acid, also maintained at a low temperature. The reaction mixture is then warmed to room temperature and stirred for several hours. The final product, this compound, is isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or distillation. A similar procedure for the synthesis of 2,5-dibromopyridine (B19318) has been reported with a yield of approximately 64%.
Environmental Impact Assessment
| Reagent/Solvent | Role | Key Hazards | Environmental Notes |
| 2-Amino-4-methylpyridine | Starting Material | Toxic if swallowed or in contact with skin, causes skin and eye irritation.[1][2][3][4][5] | Discharge into the environment should be avoided.[1][2] |
| Pyridine | Solvent/Base | Flammable, harmful if swallowed, in contact with skin, or if inhaled. | Data on environmental effects are limited, but it is a volatile organic compound (VOC). |
| Acetic Anhydride | Reagent | Flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[6][7][8] | Reacts with water to form acetic acid. Can contribute to water pollution.[6] |
| Bromine | Reagent | Very toxic by inhalation, causes severe skin burns and eye damage, very toxic to aquatic life. | Highly reactive and poses a significant environmental risk if released. |
| Acetic Acid | Solvent | Flammable, causes severe skin burns and eye damage. | Readily biodegradable. |
| Hydrobromic Acid | Reagent/Solvent | Causes severe skin burns and eye damage, may cause respiratory irritation.[9][6][10][11] | Should not be released into the environment. Neutralization is required before disposal. |
| Sodium Nitrite | Reagent | Oxidizing solid, toxic if swallowed, causes serious eye irritation, very toxic to aquatic life.[12][13][14][15][16] | Poses a significant risk to aquatic ecosystems.[13][14] |
| Cuprous Bromide | Catalyst | Harmful if swallowed, causes serious eye damage, may cause respiratory irritation.[8][17][18][19] | Do not let product enter drains or be released into the environment.[8][17][18] |
| Toluene | Extraction Solvent | Highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, suspected of damaging fertility or the unborn child.[1][17][20][21] | Toxic to aquatic organisms.[17] A significant VOC. |
Green Chemistry Metrics (Estimated)
-
Atom Economy: This multi-step synthesis has a relatively low atom economy due to the use of a protecting group (acetyl) and the formation of byproducts such as sodium bromide and nitrogen gas in the Sandmeyer reaction.
-
E-Factor (Environmental Factor): The E-factor is expected to be high, reflecting the generation of a significant amount of waste relative to the mass of the desired product. This includes byproducts from each step and the use of solvents for reaction and purification.
-
Process Mass Intensity (PMI): The PMI will also be high, considering the total mass of all materials used (starting materials, reagents, solvents, water for washing) per unit mass of the final product.
Method 2: Direct Bromination of 4-Methylpyridine
A more atom-economical approach would be the direct dibromination of 4-methylpyridine. However, controlling the regioselectivity to obtain the desired 2,5-dibromo isomer is a significant challenge. Electrophilic substitution on the pyridine ring is generally difficult and often requires harsh conditions, leading to a mixture of products.
Hypothetical Experimental Protocol
4-Methylpyridine (1.0 eq) is dissolved in a suitable solvent, potentially a strong acid like oleum (B3057394). A brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), is added portion-wise at an elevated temperature. The reaction would require careful optimization of temperature, reaction time, and the molar ratio of the brominating agent to maximize the yield of the desired this compound and minimize the formation of other isomers (e.g., 3-bromo, 3,5-dibromo) and over-brominated products. Purification would likely involve column chromatography to separate the isomers. A patent suggests the use of DBDMH in the presence of oleum for the bromination of pyridine derivatives, which could be a starting point for developing a viable protocol.
Environmental Impact Assessment
| Reagent/Solvent | Role | Key Hazards | Environmental Notes |
| 4-Methylpyridine | Starting Material | Flammable, harmful if swallowed or inhaled, toxic in contact with skin, causes skin and eye irritation. | The substance can be absorbed into the body by inhalation, through the skin, and by ingestion. |
| N-Bromosuccinimide (NBS) | Reagent | Oxidizer, may be corrosive to metals, causes skin and eye irritation, may cause an allergic skin reaction, suspected of causing genetic defects, very toxic to aquatic life. | Readily biodegradable, but very toxic to aquatic life. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Reagent | Oxidizer, harmful if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life. | Poses a significant risk to aquatic ecosystems. |
| Oleum (Fuming Sulfuric Acid) | Solvent/Catalyst | Causes severe skin burns and eye damage, toxic if inhaled. | Highly corrosive and requires neutralization before disposal. |
| Toluene | Purification Solvent | Highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, suspected of damaging fertility or the unborn child.[1][17][20][21] | Toxic to aquatic organisms.[17] A significant VOC. |
Green Chemistry Metrics (Theoretical)
-
Atom Economy: In principle, a direct bromination reaction has a much higher atom economy than the multi-step route, as fewer atoms from the reagents are wasted as byproducts.
-
E-Factor: If a highly selective reaction could be developed, the E-factor would be significantly lower than that of Method 1. However, if the reaction produces a mixture of isomers that are difficult to separate, the effective E-factor for the desired product would increase due to the "waste" of starting material converted to undesired products.
-
PMI: Similarly, a highly efficient and selective direct bromination would result in a lower PMI. The use of large quantities of solvent for chromatography to separate isomers would increase the PMI.
Comparison of Synthetic Methods
| Parameter | Method 1: Multi-step Synthesis | Method 2: Direct Bromination |
| Number of Steps | 3 | 1 |
| Atom Economy | Low | High (in theory) |
| E-Factor | High | Potentially Low (if selective) |
| PMI | High | Potentially Low (if selective) |
| Reagent Hazards | High (Bromine, Sodium Nitrite) | High (Brominating agents, Oleum) |
| Solvent Use | High (Pyridine, Acetic Acid, Toluene) | Moderate to High (Oleum, Toluene) |
| Process Control | Well-defined, sequential steps | Challenging regioselectivity control |
| Scalability | Feasible, but waste management is a concern | Difficult due to potential for isomer mixtures |
Visualizing the Synthetic Workflows
Caption: Workflow for the multi-step synthesis of this compound from 2-amino-4-methylpyridine.
Caption: Hypothetical workflow for the direct bromination of 4-methylpyridine.
Conclusion and Recommendations
Based on the available data, the multi-step synthesis from 2-amino-4-methylpyridine (Method 1) is a more predictable and currently more feasible route for obtaining this compound, despite its lower atom economy and higher E-factor. The steps are well-established chemical transformations, and the regioselectivity is controlled at each stage. However, this route generates a considerable amount of waste and utilizes several hazardous reagents, necessitating careful handling and waste management protocols.
The direct bromination of 4-methylpyridine (Method 2) is, in principle, a much "greener" alternative from an atom economy perspective. If a highly regioselective protocol can be developed, it would significantly reduce waste and the number of synthetic steps. However, the current lack of a reliable and selective method for the 2,5-dibromination of 4-methylpyridine makes this route less practical for immediate implementation without substantial research and development. The harsh conditions potentially required could also offset some of the environmental benefits.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project requirements. For small-scale synthesis where predictability and purity are paramount, Method 1 is the more conservative and reliable choice. For process development and large-scale manufacturing, investing in the research to develop a selective and efficient direct bromination method (Method 2) could yield significant long-term environmental and economic benefits. Further research into catalytic and regioselective bromination of pyridine derivatives is highly encouraged to advance the green synthesis of this important intermediate.
References
- 1. Toluene - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 4. designingbuildings.co.uk [designingbuildings.co.uk]
- 5. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 6. carlroth.com [carlroth.com]
- 7. This compound | C6H5Br2N | CID 2734429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Screening Assessment Acetic acid, anhydride (Acetic anhydride) - Canada.ca [canada.ca]
- 10. cenmed.com [cenmed.com]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 13. nj.gov [nj.gov]
- 14. heteroletters.org [heteroletters.org]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. chemos.de [chemos.de]
- 18. synchem.de [synchem.de]
- 19. scbt.com [scbt.com]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,5-Dibromo-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2,5-Dibromo-4-methylpyridine is a hazardous chemical requiring careful handling and disposal in accordance with federal, state, and local regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Proper management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a halogenated pyridine (B92270) derivative, presents several health hazards, necessitating a structured disposal protocol. This document outlines the necessary steps for its safe handling and disposal, from immediate safety precautions to spill management.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. If swallowed, seek medical help.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing. If on skin, wash with plenty of water.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment, including:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber)
-
A lab coat or other protective clothing
-
Use of a certified fume hood is strongly recommended to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical and must be handled as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including leftover material, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be classified as hazardous waste.
-
This waste stream should be segregated from non-hazardous waste and other chemical waste streams. Specifically, it should be collected as a halogenated organic solid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label on the container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. It may be possible to dissolve or mix the material with a combustible solvent before incineration.[3]
-
Never dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Immediate Actions:
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is significant or you feel it is unsafe to handle, contact your institution's emergency response team or EHS department immediately.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment and Cleanup:
-
Wear the appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and your institution's EHS department, following their specific reporting procedures.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,5-Dibromo-4-methylpyridine, ensuring the safety of laboratory personnel and compliance with standard safety protocols. The following procedural guidance is designed to be a direct, operational resource.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[1] | Protects against splashes and dust, preventing serious eye damage.[1][2] |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[3] For extended contact, consult manufacturer data for chemical resistance. | Provides a barrier against skin contact, which can cause irritation.[2] Nitrile gloves offer good resistance to a range of chemicals.[3] |
| Body Protection | A flame-resistant lab coat and impervious clothing should be worn to prevent skin exposure.[1] | Protects skin from accidental spills and contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator may be required.[1] | Minimizes the inhalation of dust or vapors that can cause respiratory irritation.[1][2] |
Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical help.[1] |
| Minor Spill | For small spills, wear appropriate PPE, and clean up immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Collect the material in a clean, dry, labeled, and sealable container for disposal.[5] |
| Major Spill | For large spills, evacuate the area and alert the appropriate emergency response team.[5] Control personal contact with the substance by using protective equipment.[5] Prevent the spillage from entering drains or watercourses.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[6] this compound waste is considered halogenated organic waste.
-
Containment: Collect waste in a clearly labeled, sealed, and compatible container.[2] The label should include the full chemical name and associated hazards.
-
Storage: Keep waste containers closed except when adding waste and store them in a designated, well-ventilated area.[7]
-
Disposal: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
